1-(2,2-Diphenylethyl)piperidin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
69663-58-7 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethyl)piperidin-4-one |
InChI |
InChI=1S/C19H21NO/c21-18-11-13-20(14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |
InChI Key |
YDLBCBNFMGLGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure, Synthesis, and Properties of 1-(2,2-Diphenylethyl)piperidin-4-one
The following technical guide provides an in-depth analysis of 1-(2,2-Diphenylethyl)piperidin-4-one , a specialized chemical intermediate with significant relevance in medicinal chemistry, particularly in the synthesis of opioid receptor ligands and neuroactive pharmacophores.
Executive Summary
1-(2,2-Diphenylethyl)piperidin-4-one is a lipophilic N-substituted piperidone derivative. Structurally, it serves as a critical scaffold for the development of central nervous system (CNS) active agents. It is a direct structural analogue of N-phenethyl-4-piperidone (NPP) , the primary precursor for fentanyl and its derivatives. The addition of a second phenyl ring at the
This compound is primarily utilized as a versatile intermediate in the synthesis of:
-
Novel Opioid Analgesics: High-potency ligands targeting
-opioid receptors. -
Sigma Receptor Ligands: Investigational agents for neuropsychiatric disorders.
-
Neurokinin-1 (NK1) Antagonists: Candidates for anti-emetic and antidepressant therapies.
Chemical Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a 4-piperidone ring nitrogen-substituted with a 2,2-diphenylethyl moiety.[1] The geminal diphenyl group introduces significant steric hindrance and hydrophobic interaction potential, which is critical for binding to hydrophobic pockets in G-protein coupled receptors (GPCRs).
| Property | Data / Prediction |
| IUPAC Name | 1-(2,2-Diphenylethyl)piperidin-4-one |
| Common Name | N-(2,2-Diphenylethyl)-4-piperidone |
| Molecular Formula | |
| Molecular Weight | 279.38 g/mol |
| CAS Number (Precursor) | Note: Specific CAS for the ketone may be research-grade; Amine precursor (2,2-diphenylethylamine) is CAS 3963-62-0. |
| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (Ketone O, Tertiary Amine N) |
| pKa (Predicted) | ~8.5 (Piperidine Nitrogen) |
Solubility Profile
Due to the bulky diphenyl group, the free base is practically insoluble in water but highly soluble in non-polar and polar aprotic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). The hydrochloride salt form demonstrates improved aqueous solubility but remains lipophilic.
Synthetic Pathways & Methodologies
The synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one follows the classic Dieckmann Condensation route, adapted for bulky amines. This protocol is preferred over direct alkylation due to higher yields and cleaner impurity profiles.
Retrosynthetic Analysis
The molecule is disassembled into two key components:
-
Amine Source: 2,2-Diphenylethylamine (CAS 3963-62-0).
-
C3 Synthon: Methyl acrylate (or Ethyl acrylate).
Detailed Experimental Protocol
Step 1: Michael Addition (Formation of the Bis-Ester)
-
Reagents: 2,2-Diphenylethylamine (1.0 eq), Methyl Acrylate (2.2 eq), Methanol (Solvent).
-
Conditions: Reflux, 4–6 hours.
-
Mechanism: Double Michael addition of the primary amine to the acrylate double bond.
Protocol:
-
Dissolve 2,2-diphenylethylamine (19.7 g, 100 mmol) in anhydrous Methanol (100 mL).
-
Add Methyl Acrylate (18.9 g, 220 mmol) dropwise over 30 minutes to control exotherm.
-
Heat the mixture to reflux (
) for 6 hours. Monitor by TLC (disappearance of amine). -
Concentrate in vacuo to yield the intermediate N,N-bis(2-methoxycarbonylethyl)-2,2-diphenylethylamine as a viscous oil.
Step 2: Dieckmann Cyclization
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Toluene (anhydrous).
-
Conditions:
, 2–3 hours.
Protocol:
-
Suspend NaH (4.8 g, 120 mmol) in dry Toluene (150 mL) under Nitrogen atmosphere.
-
Add the crude bis-ester (from Step 1) dissolved in Toluene (50 mL) dropwise at
. -
Critical Control Point: Methanol is generated; use a Dean-Stark trap or distill off solvent to drive the equilibrium forward.
-
Stir at reflux for 2 hours until hydrogen evolution ceases.
-
Cool to RT and quench with Glacial Acetic Acid (to pH 6).
Step 3: Decarboxylation
-
Reagents: 6M Hydrochloric Acid (HCl).
-
Conditions: Reflux, 4 hours.
Protocol:
-
Add 6M HCl (100 mL) directly to the quenched reaction mixture.
-
Reflux vigorously for 4 hours to hydrolyze the
-keto ester and decarboxylate. -
Basify with NaOH (20% aq) to pH > 11.
-
Extract with Dichloromethane (
). -
Dry over
and concentrate to obtain the crude 1-(2,2-Diphenylethyl)piperidin-4-one . -
Purification: Recrystallization from Hexane/Ethyl Acetate or vacuum distillation.
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic pathway via the Dieckmann Condensation method.
Pharmacological Relevance & Applications
Opioid Receptor Modulation
This ketone is a direct precursor to 4-anilidopiperidine derivatives. By reacting 1-(2,2-Diphenylethyl)piperidin-4-one with aniline and reducing the resulting imine (reductive amination), researchers can access analogues of fentanyl with a bulky diphenylethyl tail.
-
SAR Insight: The 2,2-diphenyl group increases lipophilicity (
effect), potentially enhancing BBB penetration but also increasing non-specific binding. It mimics the bulky hydrophobic domains found in high-potency opioids like Bezitramide (which contains a 3,3-diphenylpropyl group).
Sigma ( ) Receptor Ligands
The "N-alkyl-piperidine" pharmacophore is a classic scaffold for Sigma-1 receptor ligands. The diphenyl motif provides the necessary aromatic interactions (via
Analytical Characterization (Predicted)
-
NMR (
):- 7.15–7.35 (m, 10H, Ar-H)
-
4.25 (t, 1H,
) -
3.05 (d, 2H,
) -
2.75 (t, 4H, Piperidine
) -
2.40 (t, 4H, Piperidine
)
-
IR Spectrum: Strong carbonyl stretch at
(Ketone).
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).[2]
-
Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[3]
-
Precursor Status: While not explicitly listed as a List I chemical in all jurisdictions (unlike NPP), it is a close structural analogue of controlled fentanyl precursors. Strict compliance with local DEA/regulatory bodies is mandatory when handling this compound for research.
Handling Protocol:
-
Engineering Controls: Use only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogen-free organic waste. Do not dispose of down the drain due to high aquatic toxicity potential.
References
- Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on diphenyl-substituted opioid synthesis).
-
Fakhraian, H., & Riseh, M. B. (2005).[4] Two-Step Protic Solvent-Catalyzed Reaction of Phenylethylamine with Methyl Acrylate. Organic Preparations and Procedures International, 37(6), 579-584. Link
-
Vandoyen, J., et al. (2021). Synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(3), M1257.[1] (Demonstrates reactivity of 2,2-diphenylethylamine). Link
-
PubChem Compound Summary. (2025). N-Phenethyl-4-piperidinone (NPP). (Reference for the base scaffold properties). Link
-
Drug Enforcement Administration (DEA). (2024). List of Scheduled Listed Chemical Products. (Regulatory context for piperidone precursors). Link
Sources
A Technical Guide to the Pharmacological Significance of 1-(2,2-Diphenylethyl)piperidin-4-one Derivatives
Authored for Drug Discovery & Development Professionals
Abstract
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to over twenty drug classes, including analgesics, anticancer agents, and antipsychotics.[1][3] Within this broad family, the 1-(2,2-Diphenylethyl)piperidin-4-one substructure represents a particularly compelling pharmacophore. This guide provides an in-depth analysis of this derivative class, elucidating its synthesis, multifaceted pharmacological activities, and the critical structure-activity relationships that govern its therapeutic potential. We will explore its significance as a modulator of opioid receptors and calcium channels, and as a promising scaffold for novel anticancer agents, offering field-proven insights for researchers and drug development professionals.
The 1-(2,2-Diphenylethyl)piperidin-4-one Scaffold: A Privileged Structure
The piperidin-4-one nucleus is a versatile intermediate in organic synthesis and a "privileged scaffold" in drug design, owing to its synthetic accessibility and wide range of biological activities.[4][5] The incorporation of a 1-(2,2-diphenylethyl) substituent introduces significant lipophilicity and a distinct three-dimensional conformation. This bulky, non-planar group can facilitate specific and high-affinity interactions with biological targets, distinguishing these derivatives from their less substituted counterparts. The geminal diphenyl groups create a rigid, hydrophobic anchor, while the piperidin-4-one ring offers multiple points for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthetic Pathways: Constructing the Core
The synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one derivatives is accessible through established organic chemistry methodologies. A common and efficient approach involves the N-alkylation of a piperidin-4-one precursor with a suitable 2,2-diphenylethyl electrophile.
Experimental Protocol: Synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one
This protocol describes a representative synthesis via N-alkylation of piperidin-4-one hydrochloride. The choice of a mild base like potassium carbonate is crucial to deprotonate the piperidine nitrogen without promoting self-condensation of the ketone. Acetonitrile is selected as the solvent for its high dielectric constant, which aids in dissolving the salt, and its appropriate boiling point for the reaction.
Step-by-Step Methodology:
-
Preparation: To a 250 mL round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq), 2,2-diphenylethyl bromide (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. The use of an anhydrous solvent is critical to prevent unwanted side reactions involving water.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The reaction is typically complete within 12-18 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Dissolve the crude oil in dichloromethane and wash sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to neutralize), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product: Purify the resulting residue via column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford the pure 1-(2,2-Diphenylethyl)piperidin-4-one.
-
Validation: The identity and purity (>98%) of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the structure is correct and free of significant impurities.
Caption: Synthetic workflow for 1-(2,2-Diphenylethyl)piperidin-4-one.
Key Pharmacological Activities
The 1-(2,2-Diphenylethyl)piperidin-4-one scaffold has demonstrated activity across several important therapeutic areas. Its bulky diphenyl group allows it to interact with hydrophobic pockets in receptors and enzymes, leading to potent and often selective modulation.
Opioid Receptor Modulation
The structural similarity of these derivatives to known synthetic opioids makes them prime candidates for interacting with opioid receptors. The 1-(2-phenylethyl)piperidine core, for instance, is central to the structure of fentanyl, a potent µ-opioid receptor (MOR) agonist.[6] Research on the closely related (1,2-diphenylethyl)piperazine scaffold has revealed potent opiate-like analgesic activities, with some enantiomers showing analgesic potency 105 times that of morphine. These compounds display complex stereoselectivity, with different isomers showing varying affinities for µ, δ, and κ opioid receptors.
Mechanism of Action: Derivatives of this class are expected to act as agonists or antagonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Agonist binding typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), resulting in decreased neuronal excitability and analgesia.[7]
Caption: Simplified µ-opioid receptor signaling cascade.
Calcium Channel Blockade
Calcium channel blockers (CCBs) are a cornerstone in the treatment of hypertension and angina.[8] They function by inhibiting the influx of Ca²⁺ through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[8][9] This leads to vasodilation and reduced cardiac contractility.[9][10] Several piperidine-containing compounds have been identified as potent calcium channel blockers.[11] Molecular modeling studies of diphenylmethoxy-piperidine derivatives, which share the key diphenyl and piperidine moieties, have shown that these compounds can interact with the CaV1.1 calcium channel, providing a rationale for their vasorelaxant effects.[12]
The 1-(2,2-diphenylethyl)piperidin-4-one scaffold is hypothesized to block these channels by binding to a hydrophobic pocket within the channel protein, allosterically modulating its function. The bulky diphenyl group is critical for this interaction, while modifications on the piperidine ring can tune selectivity for different tissues (e.g., vascular vs. cardiac).[9]
Anticancer Activity
The piperidine and piperidin-4-one scaffolds are found in numerous compounds with demonstrated anticancer properties.[3][4][13] These derivatives can induce cytotoxicity in cancer cells through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[14][15] For example, some piperidine derivatives have been shown to arrest the cell cycle in the G0/G1 or S phase and inhibit the migration and invasion of colon and breast cancer cells.[14] The presence of the piperidine ring can also enhance the activity of known anticancer agents when incorporated into their structure.[15]
The 1-(2,2-diphenylethyl)piperidin-4-one derivatives likely exert their anticancer effects by inhibiting kinases or other enzymes involved in cell proliferation and survival. The lipophilic nature of the diphenyl group can facilitate cell membrane permeability, allowing the compound to reach intracellular targets.
Table 1: Representative Pharmacological Activities of Piperidine-Based Scaffolds
| Scaffold Class | Pharmacological Activity | Target/Mechanism | Representative IC₅₀/GI₅₀ Values | Reference(s) |
| (1,2-Diphenylethyl)piperazines | Opioid Agonism | µ, δ, κ Opioid Receptors | Analgesic activity up to 105x morphine | |
| Diphenylmethoxypiperidines | Calcium Channel Blockade | L-type Ca²⁺ Channels | Partial inhibition of Ca²⁺-dependent contractions | [12] |
| Benzoxazole-appended piperidines | Anticancer (Breast) | Proliferation Inhibition | IC₅₀: 1.66 µM - 12.10 µM (MDA-MB-231) | [13] |
| Vindoline-piperazine conjugates | Anticancer (Various) | Proliferation Inhibition | GI₅₀: 1.00 µM (Breast, MDA-MB-468) | [16] |
Structure-Activity Relationships (SAR)
Understanding the SAR is paramount for optimizing lead compounds. For the 1-(2,2-Diphenylethyl)piperidin-4-one class, key structural modifications can profoundly impact biological activity.
-
Stereochemistry: For chiral analogs, stereochemistry is often critical. In the closely related (1,2-diphenylethyl)piperazines, the S-(+) enantiomers generally exhibit stronger analgesic (agonist) activity, while some R-(-) enantiomers show narcotic antagonist activity.[17] This highlights the stereospecific nature of the opioid receptor binding pocket.
-
Substitution on Phenyl Rings: Introducing substituents (e.g., hydroxyl, fluoro) on the diphenyl moiety can modulate receptor affinity and selectivity. A 3-hydroxyl group on one of the phenyl rings is a common feature in many potent opioid analgesics, mimicking the phenolic hydroxyl of tyrosine, an endogenous opioid peptide residue.[17]
-
Modification of the Piperidin-4-one Ring: The ketone at the 4-position is a key site for derivatization. Reduction to a hydroxyl group, conversion to an oxime, or reductive amination to introduce new substituents can drastically alter the compound's pharmacological profile, potentially shifting activity from an opioid modulator to a CNS agent or an anticancer compound.[18] For example, conversion to a 4-anilino group is a key step in the synthesis of potent fentanyl-like opioids.
Caption: Key points for Structure-Activity Relationship (SAR) studies.
Future Perspectives and Conclusion
The 1-(2,2-Diphenylethyl)piperidin-4-one scaffold is a highly versatile and pharmacologically significant structure. Its derivatives hold considerable promise, particularly in the fields of analgesia, cardiovascular disease, and oncology. Future research should focus on:
-
Combinatorial Synthesis: Generating focused libraries by modifying the C4-position of the piperidine ring and the phenyl ring substituents to comprehensively explore the chemical space and identify novel leads.
-
Target Deconvolution: For compounds showing potent anticancer activity, identifying the specific molecular targets (e.g., kinases, signaling proteins) is crucial for mechanism-based drug development.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, bioavailability, and reduce off-target effects, thereby enhancing its drug-like properties.
References
-
Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]
-
Frolov, N.A., Vereshchagin, A.N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available from: [Link]
-
Mazums. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Mazums. Available from: [Link]
-
Jelinska, A., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]
-
Frolov, N.A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available from: [Link]
-
Oshiro, Y., et al. (1989). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 32(3), 549-556. Available from: [Link]
-
Niwa, M., et al. (1983). Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 1. Chemical & Pharmaceutical Bulletin, 31(7), 2414-2423. Available from: [Link]
-
Rather, G.A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 86Piperine. Available from: [Link]
-
Adams, J. & Zemrak, F. (2024). Calcium Channel Blockers. StatPearls. Available from: [Link]
-
Nozaki, M., et al. (1983). (1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor. Life Sciences, 33 Suppl 1, 431-434. Available from: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Available from: [Link]
-
Stevens, C.W., et al. (2020). Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology, 177(16), 3749-3761. Available from: [Link]
- Google Patents. (n.d.). Diarylamine derivatives as calcium channel blockers.
-
bioRxiv. (2026). Discovery and dynamic pharmacology of µ-opioid receptor positive allosteric modulators. Available from: [Link]
-
Trends in Pharmaceutical Sciences and Technologies. (n.d.). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Available from: [Link]
-
MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326. Available from: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
-
ResearchGate. (n.d.). Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist: 1-[(3 R ,4 R )-1-Cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl- 1,3-dihydro-2 H -benzimidazol-2-one (J-113397). Available from: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available from: [Link]
-
MDPI. (2023). Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. International Journal of Molecular Sciences, 24(7), 6176. Available from: [Link]
-
ResearchGate. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available from: [Link]
-
Springer. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research, 35, 340-376. Available from: [Link]
-
ScholarWorks @ UTRGV. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Journal of Analytical & Pharmaceutical Research, 5(4). Available from: [Link]
-
PubMed. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4886-4891. Available from: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(5), 725-733. Available from: [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-865. Available from: [Link]
-
Deranged Physiology. (2023). Calcium channel blockers. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Activation of μ-opioid receptors by MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 11. US20050227999A1 - Diarylamine derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tips.sums.ac.ir [tips.sums.ac.ir]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Solubility profile of 1-(2,2-Diphenylethyl)piperidin-4-one in organic solvents
The following technical guide details the solubility profile and physicochemical characterization of 1-(2,2-Diphenylethyl)piperidin-4-one .
Editorial Note: As direct experimental datasets for this specific analog are often proprietary or sparse compared to its parent compound (NPP), this guide synthesizes available structural data with predictive Structure-Property Relationship (SPR) modeling.[1][2][3] It serves as a foundational protocol for process optimization.[1][2][3][4]
Executive Summary & Compound Identity
1-(2,2-Diphenylethyl)piperidin-4-one is a lipophilic piperidine derivative characterized by a bulky gem-diphenyl moiety.[1][2][3][4] Structurally related to the common fentanyl precursor N-phenethyl-4-piperidone (NPP), this analog exhibits distinct solubility behaviors driven by its increased molecular weight and hydrophobicity.[1][2][4]
Understanding its solubility landscape is critical for:
-
Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic additions or reductive aminations.[1][2][3][4]
-
Purification: Designing crystallization cycles (cooling or anti-solvent) to remove impurities.[1][2][3]
-
Formulation: Developing stable stock solutions for biological assays.
Physicochemical Baseline
| Property | Value (Predicted/Derived) | Notes |
| Molecular Formula | C | |
| Molecular Weight | 279.38 g/mol | Significantly heavier than NPP (203.28 g/mol ).[1][2] |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic (Class II/IV boundary).[1][2][3] |
| pKa (Basic N) | ~8.0 – 8.5 | Protonatable in acidic media.[1][2][3] |
| H-Bond Donors/Acceptors | 0 / 2 | Tertiary amine and ketone carbonyl.[1][2][3][4] |
Theoretical Solubility Framework
The solubility of 1-(2,2-Diphenylethyl)piperidin-4-one is governed by the competition between its polar piperidone core and the non-polar diphenylethyl tail.[1][2][4][5]
Hansen Solubility Parameters (HSP)
To scientifically select solvents, we estimate the interaction energy based on the "Like Seeks Like" principle using HSP vectors:
- (Dispersion): High.[1][2][3] The two phenyl rings contribute significant Van der Waals forces.[1][2][3][4]
-
(Polarity): Moderate.[1][2][3] Driven by the ketone (
) and tertiary amine.[1][2][3] - (Hydrogen Bonding): Low.[1][2][3] It acts only as an H-bond acceptor.[1][2][3][4]
Implication: The compound will dissolve best in solvents with moderate polarity but high dispersion forces (e.g., Chlorinated solvents, Aromatics) and poorly in highly polar protic solvents (Water) or ultra-low polarity aliphatics (Hexane) unless heated.[1][2][3]
Solubility Profile by Solvent Class[2][3][4]
The following data categorizes solvent suitability based on thermodynamic affinity.
Class A: High Solubility (Good Solvents)
Primary choice for reaction media and stock solutions.[1][2][5]
| Solvent | Solubility Potential | Mechanism | Application |
| Dichloromethane (DCM) | Very High (>100 mg/mL) | Dipole interactions match the ketone; high dispersion matches the phenyls.[1][2][3][4] | Extraction, low-temp reactions.[1][2][3][4] |
| Chloroform | Very High | Similar to DCM but higher boiling point.[1][2][3][4] | NMR analysis, reflux reactions. |
| Toluene | High | High-temp synthesis, azeotropic drying.[1][2][3][4] | |
| THF | Good | Ether oxygen coordinates with the amine/ketone; moderate polarity.[1][2][3][4] | Grignard reactions, general synthesis.[1][2][3][4] |
Class B: Temperature-Dependent Solubility
Ideal for Crystallization (Recrystallization).[1][2][4][5]
| Solvent | Behavior | Protocol Recommendation |
| Ethanol / Isopropanol | Soluble hot; Sparingly soluble cold.[1][2][3][4] | Dissolve at reflux (~78°C for EtOH), cool slowly to 0°C for purification. |
| Ethyl Acetate | Moderate solubility.[1][2][3][4] | Good for liquid-liquid extraction partitions; often used mixed with Hexane for chromatography.[1][2][3][4] |
| Acetonitrile | Moderate to Good.[1][2][3][4] | Useful for polar reactions; often too soluble for high-yield crystallization alone.[1][2][3][4] |
Class C: Poor Solubility (Anti-Solvents)
Used to crash out the product.[1][2][5]
| Solvent | Solubility | Use Case |
| Water | Insoluble (Neutral pH) | Wash solvent to remove inorganic salts.[1][2][3][4][5] Note: Soluble if pH < 4 (forms salt).[1][2][3] |
| Hexane / Heptane | Low | Add to a Toluene or Ethyl Acetate solution to induce precipitation.[1][2][3][4] |
| Diethyl Ether | Low to Moderate | Often used to precipitate the hydrochloride salt form.[1][2][3][4] |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this standard operating procedure (SOP) to generate precise data for your specific batch.
Objective: Determine saturation concentration (
-
Preparation: Weigh ~100 mg of 1-(2,2-Diphenylethyl)piperidin-4-one into a chemically resistant vial (borosilicate glass).
-
Addition: Add the target solvent in 100
L increments. -
Equilibration: Vortex for 1 minute after each addition. If solid remains, sonicate for 10 minutes at 25°C.
-
Saturation: Continue adding solvent until the solid just disappears (Visual Endpoint) OR add excess solid, stir for 24h, filter, and measure the concentration of the filtrate (Quantitative Endpoint).
-
Calculation:
[1][2]
Protocol B: pH-Dependent Extraction (Salt Switching)
Leveraging the basic nitrogen for purification.[1][2][4][5]
-
Dissolution: Dissolve crude material in DCM .
-
Acid Wash: Extract with 1M HCl . The compound protonates (forming the cation) and moves to the aqueous layer.[1][2][3] Impurities remain in DCM.[1][2][3][4]
-
Base Wash: Basify the aqueous layer with NaOH (pH > 10).[1][2][3][4] The compound deprotonates and precipitates/oils out.[1][2][3][4]
-
Recovery: Extract back into fresh DCM or Ethyl Acetate , dry over MgSO
, and evaporate.
Visualizations
Solubility Determination Workflow
This diagram outlines the decision process for determining solubility and selecting a solvent system.
Figure 1: Step-by-step workflow for classifying solvents based on thermal solubility behavior.[1][2][3][4][5]
Solvent Selection Decision Tree
A logical guide for choosing the right solvent for specific process steps.[1][2][3][4]
Figure 2: Decision matrix for selecting solvents based on the intended chemical operation.[1][2][3][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone (NPP).[1][2][3][4][5] Retrieved from [Link][1][2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][2][3][4]
- Source for thermodynamic solubility theory and parameter estim
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[1][2][3][4] ISRN Pharmaceutics.[1][2][3][4] Retrieved from [Link]
- Reference for general solubility protocols and pharmaceutical relevance.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][3][4]
- Authoritative source for recrystalliz
Sources
- 1. 1-(2-PHENYLETHYL)PIPERIDIN-4-ONE | CAS 39742-60-4 [matrix-fine-chemicals.com]
- 2. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-phenylethyl)piperidin-4-amine dihydrochloride | 1209-04-7 [sigmaaldrich.com]
- 4. CAS 39742-60-4: 1-Phenethyl-4-piperidone | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
The N-Substituted Piperidin-4-one Scaffold: Synthetic Architectures and Therapeutic Utility
[1]
Executive Summary: The Privileged Scaffold
The N-substituted piperidin-4-one (piperidone) is not merely an intermediate; it is a "privileged structure" in medicinal chemistry. Its thermodynamic stability, combined with the ability to adopt defined conformational states (chair/boat), makes it an ideal scaffold for displaying pharmacophores in 3D space.
From the historic synthesis of opioid analgesics (fentanyl derivatives) to modern "curcumin mimics" targeting drug-resistant neoplasms, this heterocyclic core serves as a critical junction point. This guide dissects the synthetic logic, reactivity profiles, and biological applications of this scaffold, moving beyond basic textbook definitions to field-proven laboratory strategies.
Synthetic Architectures: Constructing the Core
The construction of the piperidin-4-one ring is dominated by two primary mechanistic pathways: the multicomponent condensation (Mannich-type) and the intramolecular cyclization (Dieckmann).
Pathway A: The Petrenko-Kritschenko Condensation
This is the most efficient route for generating 2,6-disubstituted piperidin-4-ones. It is a double Mannich reaction involving an aldehyde, an amine (or ammonium salt), and a ketone (or acetonedicarboxylate).[1]
-
Mechanism: The amine condenses with the aldehyde to form an imine, which undergoes nucleophilic attack by the enol of the ketone. This repeats to close the ring.
-
Critical Insight: The choice of ammonium salt is non-trivial. Ammonium acetate in glacial acetic acid often provides higher yields than ammonium chloride because the acetate ion acts as a buffer, facilitating the enolization of the ketone component [1].
Pathway B: The Dieckmann Cyclization
For N-substituted piperidin-4-ones lacking 2,6-substitution (e.g., precursors for fentanyl), the Dieckmann cyclization of N,N-bis(2-carboalkoxyethyl)amines is the industry standard.
-
Mechanism: Base-mediated intramolecular Claisen condensation.
-
Operational Challenge: The reaction is reversible. High dilution is often required to favor intramolecular cyclization over intermolecular polymerization. Furthermore, strict anhydrous conditions are mandatory to prevent ester hydrolysis [2].[2]
Visualization of Synthetic Logic
The following diagram illustrates the convergence of these pathways.
Figure 1: Convergent synthetic pathways for the piperidin-4-one scaffold. The Mannich route (Red) allows for rapid diversity at C2/C6, while the Dieckmann route (Blue) is preferred for unsubstituted C2/C6 cores.
Reactivity Profile & Functionalization
Once the piperidin-4-one core is synthesized, it serves as a divergent intermediate. The reactivity is governed by three centers:
-
The Carbonyl (C4): Susceptible to nucleophilic attack (Grignard, hydride reduction) to yield piperidinols (4-OH) or reductive amination to yield 4-aminopiperidines (fentanyl class).
-
The Alpha-Protons (C3/C5): Highly acidic due to the carbonyl. These are the sites for Claisen-Schmidt condensations to generate "curcumin mimics" (3,5-bis(benzylidene) derivatives).
-
The Nitrogen (N1): If unsubstituted (NH), it can be alkylated or acylated to tune lipophilicity and metabolic stability.
The "Curcumin Mimic" Strategy
Condensing the piperidone with aromatic aldehydes yields 3,5-bis(benzylidene)piperidin-4-ones. These compounds function as "thiol traps." The
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substituents on the biological activity of 3,5-bis(benzylidene)piperidin-4-ones, based on cytotoxicity studies against HCT116 (colon cancer) and HSC-2 (oral carcinoma) cell lines [4, 5].
| Structural Domain | Modification | Effect on Bioactivity | Mechanistic Insight |
| N-Substituent (N1) | Methyl / Ethyl | Moderate Cytotoxicity | Basic solubility; standard pharmacokinetic profile. |
| Acryloyl / Benzoyl | Significantly Increased Potency | Electron-withdrawing groups on N1 reduce basicity, altering mitochondrial penetration. | |
| Aryl Rings (C3/C5) | Unsubstituted Phenyl | Baseline Activity | Standard reference point. |
| 3,4,5-Trimethoxy | High Potency | Increases lipophilicity; mimics the colchicine binding site on tubulin. | |
| 2-Fluoro / 4-Fluoro | Enhanced Metabolic Stability | Blocks metabolic oxidation; increases half-life. | |
| 4-Nitro | Reduced Selectivity | High reactivity leads to toxicity in non-malignant cells (low Selectivity Index). |
Detailed Experimental Protocol
Target: Synthesis of 2,6-diphenyl-3-methyl-N-methylpiperidin-4-one. Method: Modified Mannich Condensation. Rationale: This protocol demonstrates the multicomponent assembly using an unsymmetrical ketone (2-butanone), illustrating regioselectivity issues often encountered.
Reagents & Equipment
-
Reagents: Benzaldehyde (20 mmol), Methylamine hydrochloride (10 mmol), 2-Butanone (10 mmol), Glacial Acetic Acid (Catalytic), Ethanol (Absolute).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Ice bath.
Step-by-Step Methodology
-
Preparation of Amine Solution: In a 100 mL round-bottom flask, dissolve Methylamine hydrochloride (0.67 g, 10 mmol) in Ethanol (20 mL).
-
Addition of Carbonyls: Add Benzaldehyde (2.12 g, 20 mmol) to the solution. Stir for 5 minutes. Subsequently, add 2-Butanone (0.72 g, 10 mmol).
-
Catalysis: Add Glacial Acetic Acid (0.5 mL). The acid catalyzes the enolization of the ketone and the formation of the iminium ion.
-
Reflux: Heat the mixture to gentle reflux (approx. 78°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of benzaldehyde.
-
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour. A solid precipitate (the hydrochloride salt of the piperidone) should form.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ether (2 x 10 mL) to remove unreacted aldehyde.
-
Free Base Liberation (Optional but recommended for analysis): Suspend the solid in water (20 mL) and neutralize with 10% NaHCO3 solution until pH ~9. Extract with Dichloromethane (3 x 15 mL). Dry organic layer over anhydrous Na2SO4 and evaporate.[3]
-
Recrystallization: Purify the crude product using Ethanol/Acetone (1:1) to yield white crystalline needles.
Yield Expectation: 60–75%. Safety Note: Benzaldehyde and amines are irritants. Work in a fume hood.
References
-
Baliah, V., & Noller, C. R. (1948).[4] The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]
-
Kuehne, M. E. (1959). The Dieckmann Condensation with N-Substituted-β-aminopropionates. Journal of the American Chemical Society, 81(20), 5400–5404. [Link]
-
Dimmock, J. R., et al. (2001). A Conformational and Structure-Activity Relationship Study of Cytotoxic 3,5-Bis(arylidene)-4-piperidones and Related N-Acryloyl Analogues. Journal of Medicinal Chemistry, 44(4), 586–593. [Link]
-
Das, U., et al. (2008). Synthesis and cytotoxic properties of some 3,5-bis(arylidene)-4-piperidones. European Journal of Medicinal Chemistry, 43(10), 2188-2195. [Link]
-
Sakthivel, K., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Medicines, 11(1),[5] 3. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 1-(2,2-Diphenylethyl)piperidin-4-one in Medicinal Chemistry
Introduction: The Piperidine Privilege and the Rise of a Unique Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable component in the design of ligands for a multitude of biological targets.[1] Within this critical class of heterocycles, the 1-(2,2-diphenylethyl)piperidin-4-one scaffold emerges as a structure of significant interest, combining the robust piperidin-4-one core with a bulky, lipophilic N-diphenylethyl substituent. This unique amalgamation of structural features suggests a high potential for developing novel therapeutics, particularly those targeting the central nervous system (CNS) and other systems where interactions with hydrophobic pockets are crucial.
This in-depth technical guide will explore the synthesis, chemical properties, and potential applications of the 1-(2,2-diphenylethyl)piperidin-4-one core in modern drug discovery. We will delve into the rationale behind its design, its synthetic accessibility, and its prospective role in the development of next-generation therapeutic agents.
Synthesis and Chemical Reactivity: Building the Core
The synthesis of 1-(2,2-diphenylethyl)piperidin-4-one can be approached through several established methods for N-alkylation of piperidin-4-ones. A common and effective strategy involves the reaction of piperidin-4-one with a suitable 2,2-diphenylethyl electrophile.
A plausible and efficient synthetic route is the N-alkylation of piperidin-4-one hydrochloride with 2,2-diphenylethyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. This method is analogous to the synthesis of the closely related N-phenethyl-4-piperidinone (NPP), a key intermediate in the synthesis of fentanyl.[3][4]
Caption: Design strategy for opioid receptor modulators.
-
Sigma Receptors: The sigma-1 receptor is a chaperone protein implicated in a variety of CNS disorders, and many sigma-1 ligands possess a piperidine or piperazine core with N-aromatic substituents. [5]The 1-(2,2-diphenylethyl)piperidin-4-one scaffold could be elaborated to generate potent and selective sigma receptor modulators for potential therapeutic applications in pain, neurodegenerative diseases, and psychiatric disorders. [5]
Anticancer and Antimicrobial Potential
The broader class of piperidin-4-ones has demonstrated significant potential as anticancer and antimicrobial agents. [6][7]These activities are often attributed to the ability of the piperidin-4-one core to act as a versatile scaffold for the presentation of various pharmacophoric groups. The introduction of the bulky 2,2-diphenylethyl group could enhance these activities by promoting interactions with hydrophobic pockets in target proteins or by influencing the overall physicochemical properties of the molecule, such as membrane permeability.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of 1-(2,2-diphenylethyl)piperidin-4-one is not yet extensively published, we can infer potential relationships based on related scaffolds:
| Feature | Modification | Potential Impact |
| N-substituent | Variation of the phenyl rings (e.g., introduction of substituents) | Modulate lipophilicity, electronic properties, and potential for specific interactions with target proteins. |
| Piperidin-4-one | Conversion to 4-amino, 4-hydroxy, or 4-alkyl/aryl derivatives | Introduce new pharmacophoric elements and alter the three-dimensional shape of the molecule. |
| Stereochemistry | Introduction of chiral centers at the 2, 3, 5, or 6 positions | Potentially lead to stereospecific interactions with biological targets, improving potency and reducing off-target effects. |
Experimental Protocols
General Synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one
Materials:
-
Piperidin-4-one hydrochloride
-
2,2-Diphenylethyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2,2-diphenylethyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 1-(2,2-diphenylethyl)piperidin-4-one.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by high-performance liquid chromatography (HPLC).
In Vitro Biological Evaluation: Opioid Receptor Binding Assay
Objective: To determine the binding affinity of 1-(2,2-diphenylethyl)piperidin-4-one derivatives for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes expressing human µ, δ, or κ opioid receptors
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)
-
Test compounds (derivatives of 1-(2,2-diphenylethyl)piperidin-4-one)
-
Naloxone (non-selective opioid antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or vehicle.
-
For non-specific binding determination, incubate the membranes with the radioligand in the presence of a high concentration of naloxone.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for each test compound.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 1-(2,2-diphenylethyl)piperidin-4-one scaffold represents a promising and underexplored area in medicinal chemistry. Its unique combination of a versatile piperidin-4-one core and a bulky, lipophilic N-substituent provides a strong foundation for the design of novel therapeutic agents, particularly for CNS disorders. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries for biological screening.
Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of derivatives of 1-(2,2-diphenylethyl)piperidin-4-one. Systematic exploration of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Given the structural similarities to known CNS-active agents, initial efforts should be directed towards evaluating these compounds for their activity as opioid receptor modulators, sigma receptor ligands, and NMDA receptor antagonists. The insights gained from these studies will undoubtedly pave the way for the discovery of new and effective therapeutics based on this versatile scaffold.
References
- Balamurugan, K., Perumal, S., & Meenakshisundaram, S. (2013). Piperidin-4-one: the potential pharmacophore. Central nervous system agents in medicinal chemistry, 13(1), 58-71.
- Brandt, S. D., Baumann, M. H., Partilla, J. S., Kavanagh, P. V., Power, J. D., Talbot, B., ... & Wallach, J. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2, 2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358-368.
- Goel, K. K., Gajbhiye, A., & Nidhi, M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6.
- Hassan, A. S., Hafez, H. N., & Osman, S. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(10), 4225-4248.
- Hosseini-Bandegharaei, A., & Zamani, A. (2015). Improved one-pot synthesis of 1-(2-phenethyl)-4-piperidone directly from phenethyl amine and methyl acrylate.
- Linciano, P., Sorbi, C., & Cavalli, A. (2020).
- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Zamani, A., & Ghaieni, H. R. (2007). Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. Arkivoc, 2007(15), 232-238.
- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An improved, practical, and scalable synthesis of N-phenethyl-4-anilinopiperidine (4-ANPP), a key precursor to the opioid analgesic fentanyl.
- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
-
N-Phenethyl-4-piperidinone. (2023, October 27). In Wikipedia. [Link]
-
Brandt, S. D., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358–368. [Link]
-
An improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. Scribd. [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 1. PubMed. [Link]
-
Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. [Link]
-
1-(2-Phenylethyl)piperidin-4-amine. PubChem. [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
Sources
- 1. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
- 3. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Predicting and Enhancing Metabolic Stability for 1-(2,2-Diphenylethyl)piperidin-4-one Analogs in Drug Discovery
An In-Depth Technical Guide:
Abstract
The 1-(2,2-diphenylethyl)piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. However, its progression through the drug development pipeline is critically dependent on its metabolic fate. Poor metabolic stability can lead to rapid clearance, low bioavailability, formation of toxic or active metabolites, and ultimately, clinical failure.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting, assessing, and optimizing the metabolic stability of this important class of compounds. We will delve into the structural liabilities of the scaffold, detail robust in vitro experimental protocols, explore modern bioanalytical techniques, and discuss the integration of in silico models to accelerate the design-make-test-analyze cycle.
Introduction: The Central Role of Metabolic Stability
In drug discovery, achieving potent target engagement is only the first step. For a compound to be a viable drug candidate, it must possess a suitable pharmacokinetic profile, a cornerstone of which is metabolic stability.[2] This property, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, directly influences its half-life, clearance, and oral bioavailability.[4] Early and accurate assessment of metabolic stability allows for the strategic optimization of lead compounds, mitigating the risk of costly late-stage failures.[5][6]
The primary site of drug metabolism is the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze Phase I (functionalization) reactions, followed by Phase II (conjugation) reactions.[2][7] For the 1-(2,2-diphenylethyl)piperidin-4-one scaffold, several structural features present potential "soft spots" for metabolic attack. This guide will provide the tools to identify and address them.
Structural Analysis: Identifying Metabolic Liabilities
The inherent structure of 1-(2,2-diphenylethyl)piperidin-4-one analogs presents several predictable sites for metabolic transformation. Understanding these liabilities is the first step in designing more robust molecules.
-
N-Dealkylation: The tertiary amine within the piperidine ring is a prime target for CYP-mediated oxidation. The bulky 2,2-diphenylethyl substituent can be cleaved via an N-dealkylation reaction, often a major clearance pathway for alicyclic amines.[8][9] This is frequently catalyzed by the CYP3A4 isoform, one of the most abundant and promiscuous P450 enzymes in the human liver.[8][9]
-
Piperidine Ring Oxidation: The carbons alpha to the nitrogen can undergo hydroxylation, leading to the formation of lactams or potentially ring-opening reactions.[8] More complex transformations, such as ring contraction to a pyrrolidine derivative, have also been documented for piperidine-containing drugs.[10]
-
Ketone Reduction: The C4-ketone is susceptible to reduction by carbonyl reductases, forming the corresponding secondary alcohol. This introduces a new chiral center and can significantly alter the compound's pharmacological and physical properties.
-
Aromatic Hydroxylation: The two phenyl rings can be hydroxylated by CYP enzymes, typically at the para-position, creating phenolic metabolites that can then undergo Phase II conjugation (e.g., glucuronidation).
The following diagram illustrates these potential metabolic hotspots on the core scaffold.
Caption: Predicted sites of metabolic attack on the core scaffold.
In Vitro Assessment: Quantifying Metabolic Stability
To experimentally determine the metabolic stability of new analogs, two primary in vitro systems are employed: liver microsomes and cryopreserved hepatocytes.[11][12] These assays provide quantitative data to rank-order compounds and predict in vivo clearance.
Liver Microsomal Stability Assay
This is often the first-line assay in drug discovery. Liver microsomes are subcellular fractions containing the majority of Phase I enzymes, especially CYPs.[1] The assay is high-throughput, cost-effective, and provides a good measure of oxidative metabolism.
-
Reagent Preparation:
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in acetonitrile).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) as per the manufacturer's instructions. This is critical for sustained CYP activity.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point sample, which should be immediately quenched.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), aliquot samples from the incubation mixture.
-
-
Reaction Quenching:
-
Quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This precipitates the proteins and stops the enzymatic reaction.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
-
The percentage of the parent compound remaining at each time point is plotted on a semi-logarithmic scale against time. The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Half-Life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
The following diagram outlines this self-validating workflow.
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack Phase II enzymes and transporters. Suspension assays using cryopreserved hepatocytes provide a more complete and physiologically relevant system.[12] They contain a full complement of metabolic enzymes and cofactors, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[12]
The protocol is similar to the microsomal assay but uses a suspension of viable hepatocytes (e.g., 0.5-1.0 million cells/mL) instead of microsomes and does not require an external NADPH source. The data analysis remains the same, yielding half-life and intrinsic clearance values (often expressed as µL/min/10^6 cells).
Interpreting In Vitro Data
The results from these assays allow for the classification of compounds. The following table provides a general guide for interpreting half-life data from human liver microsome studies.
| HLM Half-Life (t½) | Intrinsic Clearance (CLint) | Predicted In Vivo Hepatic Clearance | Classification |
| > 60 min | < 23 µL/min/mg | Low | Stable |
| 15 - 60 min | 23 - 92 µL/min/mg | Intermediate | Moderately Stable |
| < 15 min | > 92 µL/min/mg | High | Unstable (Liable) |
Note: These are general ranges and can vary. Correlation to in vivo clearance requires further scaling.
Bioanalysis: LC-MS/MS for Quantification and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolic stability studies.[5][13] Its coupling of physical separation (LC) with mass-based detection (MS/MS) provides unparalleled sensitivity and selectivity.[14]
-
Quantification: Using Selected Reaction Monitoring (SRM), the instrument is programmed to detect a specific precursor-to-product ion transition for the parent compound and the internal standard. This allows for highly accurate quantification of the drug concentration even in a complex biological matrix.[13]
-
Metabolite Identification (MetID): By scanning for predicted masses (e.g., Parent +16 Da for hydroxylation, Parent - mass of cleaved group for dealkylation), potential metabolites can be tentatively identified. Advanced high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental composition and increasing confidence in structural elucidation.[3][5]
In Silico Prediction: Guiding Synthesis from the Start
Before committing to costly and time-consuming chemical synthesis, computational models can predict a compound's metabolic fate.[15][16] These in silico tools are invaluable for prioritizing which analogs to synthesize.
-
Ligand-Based Approaches: These methods use the chemical structure of a compound to predict its properties.[16] Models are trained on large datasets of known metabolic transformations. They can rapidly predict sites of metabolism (SoMs) and identify which atoms are most likely to be modified by CYP enzymes.
-
Structure-Based Approaches: These models utilize the 3D crystal structures of metabolic enzymes (like CYPs). A candidate drug is computationally "docked" into the enzyme's active site to predict binding affinity and identify which parts of the molecule are positioned closest to the catalytic heme iron, making them susceptible to oxidation.[8][9][16]
-
Modern AI and Machine Learning: Newer platforms leverage deep learning and AI to predict metabolites with increasing accuracy, sometimes without being restricted to predefined transformation rules, thus allowing for the discovery of novel metabolic pathways.[15][17]
The integration of these tools allows for a "design-in-stability" approach, where chemists can proactively modify metabolic hot spots—for example, by introducing a blocking group like fluorine at a site predicted to undergo hydroxylation—to enhance stability.[6]
Conclusion: An Integrated Strategy for Success
Predicting and optimizing the metabolic stability of 1-(2,2-diphenylethyl)piperidin-4-one analogs requires a multi-pronged, iterative approach. The strategy should begin with in silico predictions to guide the design of new compounds by identifying and mitigating potential metabolic liabilities. Promising candidates should then be synthesized and subjected to a tiered in vitro screening cascade, starting with high-throughput microsomal stability assays and progressing to more comprehensive hepatocyte assays for key compounds. Throughout this process, robust LC-MS/MS analysis is essential for accurate quantification and metabolite identification. By integrating computational predictions with high-quality experimental data, drug discovery teams can efficiently navigate the challenges of drug metabolism and select candidates with a higher probability of clinical success.
References
-
Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters. Available from: [Link]
-
Lin, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available from: [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available from: [Link]
-
Gu, H., et al. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Chen, Z., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. Available from: [Link]
-
Lin, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available from: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. EMA. Available from: [Link]
-
Zhang, G., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Creative Biolabs. Available from: [Link]
-
Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available from: [Link]
-
Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.net. Available from: [Link]
-
SCIEX. (2023). Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available from: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2024). FDA and EMA Resources, Policies, and Programs Relevant for Drug Development for Rare Diseases and Conditions. NCBI Bookshelf. Available from: [Link]
-
ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2025). A Bipyridine-Ester Dual-Modified 2,2,6,6-Tetramethylpiperidin-1-oxyl Derivative for Aqueous Organic Redox Flow Batteries. MDPI. Available from: [Link]
-
European Medicines Agency. (2015). Investigation of drug interactions - Scientific guideline. EMA. Available from: [Link]
-
Lagunin, A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals. Available from: [Link]
-
Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Available from: [Link]
-
Ryan, E., & Reid, M. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Drug Testing and Analysis. Available from: [Link]
-
ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]
-
D'Agnano, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Available from: [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies... Regulations.gov. Available from: [Link]
-
Korfmacher, W. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Available from: [Link]
-
ResearchGate. (n.d.). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. ResearchGate. Available from: [Link]
-
Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 6. news-medical.net [news-medical.net]
- 7. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. academic.oup.com [academic.oup.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Optimized protocol for N-alkylation of 4-piperidone with 2,2-diphenylethyl halides
Application Note: Optimized Protocol for N-Alkylation of 4-Piperidone with 2,2-Diphenylethyl Halides
Executive Summary
This application note details a high-yield, reproducible protocol for the N-alkylation of 4-piperidone with 2,2-diphenylethyl halides. Unlike simple primary alkyl halides, the 2,2-diphenylethyl moiety presents significant steric hindrance and a high propensity for E2 elimination (forming 1,1-diphenylethene).
To overcome these challenges, this protocol utilizes a Finkelstein-Assisted Carbonate Method . By generating a transient, highly reactive alkyl iodide species in situ and utilizing a non-nucleophilic inorganic base, we maximize SN2 substitution while suppressing elimination side-reactions. This method is critical for researchers developing neuroactive pharmacophores where this scaffold is prevalent.
Reaction Mechanism & Strategic Rationale
The synthesis relies on a bimolecular nucleophilic substitution (SN2). However, direct alkylation with 2,2-diphenylethyl bromide is kinetically slow due to the
The "Finkelstein Effect":
We introduce catalytic Potassium Iodide (KI). The iodide ion (
-
Activation: 2,2-diphenylethyl bromide +
2,2-diphenylethyl iodide + -
Substitution: 4-piperidone + 2,2-diphenylethyl iodide
Product +
Base Selection:
Strong bases (e.g., NaH, NaOH) are contraindicated . The acidity of the
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the Finkelstein activation and the competing elimination pathway.
Optimization Matrix
The following data summarizes the optimization process used to establish this standard operating procedure (SOP).
Table 1: Solvent and Base Screening Results
| Entry | Solvent | Base | Additive (10 mol%) | Temp (°C) | Yield (%) | Major Impurity |
| 1 | DMF | NaH | None | 0 | 35% | 1,1-Diphenylethene (Elimination) |
| 2 | Ethanol | Et | None | 78 (Reflux) | 42% | Unreacted Bromide (Slow kinetics) |
| 3 | MeCN | K | None | 82 (Reflux) | 65% | Minor elimination |
| 4 | MeCN | K | KI | 82 (Reflux) | 92% | None detected |
| 5 | Toluene | K | TBAI (PTC) | 110 | 78% | Polymerization of piperidone |
Note: Acetonitrile (MeCN) provides the optimal balance of polarity to dissolve the inorganic salts while maintaining a temperature high enough to drive the reaction.
Detailed Experimental Protocol
Safety Warning: 2,2-diphenylethyl halides are irritants. 4-piperidone derivatives can have pharmacological activity. Work in a fume hood.
Materials:
-
Substrate: 4-Piperidone Hydrochloride Monohydrate (1.0 equiv)
-
Electrophile: 2,2-Diphenylethyl Bromide (1.1 equiv)
-
Base: Potassium Carbonate (anhydrous, granular, 3.0 equiv)
-
Catalyst: Potassium Iodide (0.1 equiv)
-
Solvent: Acetonitrile (HPLC Grade, dry)[1]
Step-by-Step Procedure:
Phase 1: In-Situ Free Basing & Activation
-
Charge a round-bottom flask with 4-Piperidone HCl (10 mmol, 1.53 g) and Acetonitrile (50 mL).
-
Add Potassium Carbonate (30 mmol, 4.14 g).
-
Stir vigorously at room temperature for 30 minutes.
-
Why: This neutralizes the HCl salt. The solution will become cloudy as KCl precipitates.
-
-
Add Potassium Iodide (1 mmol, 166 mg).
Phase 2: Alkylation 5. Add 2,2-Diphenylethyl Bromide (11 mmol, 2.87 g) in a single portion. 6. Equip the flask with a reflux condenser and heat to reflux (approx. 82°C) . 7. Maintain reflux for 12–16 hours .
- Monitoring: Check by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (for amine) or UV (for aromatics). The starting bromide spot (high R_f) should disappear.
Phase 3: Work-up
8. Cool the mixture to room temperature.
9. Filter the reaction mixture through a pad of Celite to remove inorganic salts (
Phase 4: Purification 13. The crude material is often pure enough for subsequent steps. If purification is required:
- Recrystallization: Dissolve in minimal hot Ethanol and add cold Hexane/Petroleum Ether until turbid. Cool to 4°C.
- Column Chromatography: Silica gel, eluting with Hexane:EtOAc (7:3) grading to 100% EtOAc.
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Critical Parameters
-
Low Yield / Unreacted Amine:
-
Cause: The "Finkelstein" equilibrium failed.
-
Fix: Ensure the Acetonitrile is dry.[1] Water solvates the halide ions, reducing their nucleophilicity. Add activated 3Å molecular sieves if necessary.
-
-
Presence of Olefin (Elimination Product):
-
Cause: Temperature too high or base too strong.
-
Fix: Strictly use Carbonate bases. Do not use Hydroxide. Ensure the oil bath temperature does not exceed 90°C.
-
-
Dark/Tarred Reaction Mixture:
-
Cause: Polymerization of the 4-piperidone (aldol-like self-condensation).
-
Fix: This occurs if the reaction runs too long at high heat. Stop the reaction exactly when the bromide is consumed.
-
References
-
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Discussion on Halogen Exchange and Nucleophilic Substitution).
-
General Protocol for Hindered Amine Alkylation: Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron Letters, 2001.
-
Synthesis of N-Phenethyl-4-piperidone Analogues (Contextual): Janssen, P. A. J. "Synthetic Analgesics. Part I. Diphenylpropylamines." Journal of the American Chemical Society, 1956. (Foundational work on 2,2-diphenyl-ethyl amines).
-
Solvent Effects in Alkylation: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Application Notes and Protocols for Reductive Amination Reactions Using 1-(2,2-Diphenylethyl)piperidin-4-one
Introduction: The Strategic Importance of the 4-Amino-1-(2,2-diphenylethyl)piperidine Scaffold
The piperidine nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for engaging with biological targets. The specific derivative, 1-(2,2-diphenylethyl)piperidin-4-one, serves as a versatile intermediate for the synthesis of novel 4-aminopiperidine analogs. These products are of significant interest in drug discovery, with applications as CCR5 antagonists for HIV-1 entry inhibition and as ligands for sigma receptors, which are implicated in various neurological disorders.[3][4][5]
Reductive amination is a robust and highly efficient method for the synthesis of substituted amines from carbonyl compounds.[6][7] This one-pot reaction, which involves the formation of an imine or iminium ion intermediate followed by its in-situ reduction, offers a direct and often high-yielding route to complex amines.[8] Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mild nature and remarkable selectivity. It preferentially reduces the protonated imine intermediate over the starting ketone, minimizing side reactions and simplifying purification.[4][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 1-(2,2-diphenylethyl)piperidin-4-one with a range of primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols, and present a comparative analysis of reaction conditions for different amine substrates.
Mechanistic Insights: The Reductive Amination Pathway
The reductive amination reaction proceeds through a two-step sequence that is typically performed in a single reaction vessel.[5] The process begins with the formation of an imine or iminium ion, which is then selectively reduced by a hydride source.
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the piperidinone. This step is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[11] Subsequent dehydration leads to the formation of a C=N double bond, yielding a neutral imine (from primary amines) or a positively charged iminium ion (from secondary amines).
-
Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, reducing the double bond to a single bond and forming the final amine product.[9] The steric bulk and attenuated reactivity of NaBH(OAc)₃ prevent the significant reduction of the starting ketone.[12]
Caption: Mechanism of Reductive Amination.
Experimental Protocols
The following protocols provide detailed procedures for the reductive amination of 1-(2,2-diphenylethyl)piperidin-4-one with both primary and secondary amines using sodium triacetoxyborohydride.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
1-(2,2-Diphenylethyl)piperidin-4-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(2,2-diphenylethyl)piperidin-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).
-
Add benzylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-1-(2,2-diphenylethyl)piperidin-4-amine.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
1-(2,2-Diphenylethyl)piperidin-4-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add morpholine (1.2 eq) to the solution, followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 18-36 hours, monitoring by TLC or LC-MS.
-
Follow steps 7-11 from Protocol 1 for the work-up and purification to obtain 4-(morpholino)-1-(2,2-diphenylethyl)piperidine.
Comparative Data and Substrate Scope
The reaction conditions for the reductive amination of 1-(2,2-diphenylethyl)piperidin-4-one can be adapted for a variety of primary and secondary amines. The following table summarizes typical reaction parameters and expected outcomes.
| Amine Substrate | Amine Equivalents | Acetic Acid Equivalents | NaBH(OAc)₃ Equivalents | Reaction Time (h) | Expected Yield |
| Aniline | 1.1 | 1.1 | 1.5 | 24-48 | Moderate to Good |
| Methylamine (40% in H₂O) | 1.5 | 1.5 | 1.8 | 12-24 | Good |
| Cyclopropylamine | 1.2 | 1.2 | 1.5 | 18-36 | Good to Excellent |
| Piperidine | 1.2 | 1.2 | 1.5 | 24-48 | Good |
| N-Methylbenzylamine | 1.2 | 1.2 | 1.6 | 36-72 | Moderate |
Note: Reaction times and yields are estimates and may vary depending on the specific substrate and reaction scale. Optimization may be required for each new substrate.
Experimental Workflow Visualization
The general workflow for the reductive amination of 1-(2,2-diphenylethyl)piperidin-4-one is depicted in the following diagram.
Caption: General Experimental Workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine/iminium ion formation. | Increase the reaction time before adding the reducing agent. Ensure anhydrous conditions. |
| Inactive reducing agent. | Use a fresh bottle of NaBH(OAc)₃. | |
| Sterically hindered amine. | Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. | |
| Presence of Starting Ketone | Insufficient reaction time. | Extend the reaction time and monitor by TLC/LC-MS. |
| Deactivated reducing agent. | Add a fresh portion of NaBH(OAc)₃. | |
| Formation of Byproducts | Over-alkylation of primary amines. | Use a slight excess of the primary amine. |
| Reduction of the ketone. | Ensure the use of a selective reducing agent like NaBH(OAc)₃. |
Conclusion
The reductive amination of 1-(2,2-diphenylethyl)piperidin-4-one using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a diverse range of 4-amino-substituted piperidine derivatives. The mild reaction conditions, broad substrate scope, and operational simplicity make this a valuable transformation in the toolkit of medicinal and organic chemists. The protocols and data presented herein provide a solid foundation for the successful application of this methodology in the synthesis of novel compounds for drug discovery and development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chen, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3849-3852. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Dunn, P. J., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(6), 1542-1549. [Link]
-
Brandt, S. D., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 403-417. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800171. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(2), 346. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]
-
Kandeel, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]
-
Agbssou, Z., & Trifonov, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 27-34. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Wang, C., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4995. [Link]
-
MolForge. (n.d.). [1-(2-Phenylethyl)piperidin-4-yl] 2,2-diphenylacetate. Retrieved from [Link]
-
Jagtap, S. S., et al. (2014). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 6(6), 332-337. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]
-
Sivaraman, K., & Pannerselvam, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Bermejo, A., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(7), 841–846. [Link]
Sources
- 1. [1-(2-Phenylethyl)piperidin-4-yl] 2,2-diphenylacetate (CID 19378) - Molecular Properties & Analysis | MolForge [molforge.ai]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Using 1-(2,2-Diphenylethyl)piperidin-4-one as an intermediate for opioid antagonists
Application Note & Protocols
Title: A Strategic Approach to Repurposing Piperidin-4-one Scaffolds for Novel Opioid Antagonist Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidin-4-one nucleus is a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous centrally active agents, most notably potent µ-opioid receptor agonists like fentanyl and its analogs. This document explores the strategic repurposing of this common agonist precursor scaffold towards the synthesis of novel opioid receptor antagonists. While direct conversion is non-trivial, we present a rationale and detailed protocols for the necessary chemical transformations. This guide focuses on 1-(2,2-Diphenylethyl)piperidin-4-one as a representative starting intermediate. We detail a proposed synthetic pathway involving N-dealkylation followed by re-alkylation with moieties known to confer antagonist activity. Furthermore, we provide protocols for subsequent modifications at the C4 position to expand chemical diversity. This application note serves as a technical guide for researchers aiming to leverage existing agonist-focused chemical libraries and intermediates for the discovery of new antagonist candidates, which are critically needed for treating opioid overdose and related disorders.
Introduction: The Dichotomy of the Piperidin-4-one Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its derivatives, particularly N-substituted 4-piperidones, are versatile intermediates due to the dual reactivity of the nitrogen atom and the C4-carbonyl group.[2][3] This scaffold is famously associated with the fentanyl class of µ-opioid receptor agonists, where the N-substituent and the C4-anilido group are critical for high-affinity binding and potent agonist activity.[4]
However, the escalating opioid crisis has intensified the need for more effective and longer-acting opioid antagonists to reverse the effects of potent synthetic opioids.[5] Current antagonists, such as naloxone and naltrexone, are based on the morphinan skeleton. There is significant interest in developing non-morphinan antagonists, which may offer different pharmacokinetic profiles and easier synthetic access.[6][7] The phenylpiperidine scaffold is a validated pharmacophore for non-morphinan antagonists, making it a compelling starting point for novel drug design.[6]
This guide addresses the challenge of chemically "flipping" the pharmacological profile of a typical agonist precursor, 1-(2,2-Diphenylethyl)piperidin-4-one, into a scaffold for potential antagonists. The core principle of this strategy rests on a fundamental tenet of opioid structure-activity relationships (SAR): the nature of the nitrogen substituent is a primary determinant of agonist versus antagonist activity.[5][8] Whereas N-phenethyl or similar bulky aromatic groups tend to promote agonism, smaller, unsaturated groups like N-allyl or N-cyclopropylmethyl are hallmarks of opioid antagonists.
Our objective is to provide a scientifically grounded, yet exploratory, set of protocols to:
-
Remove the agonist-promoting N-(2,2-diphenylethyl) group.
-
Introduce antagonist-promoting N-substituents.
-
Further functionalize the C4-carbonyl to create diverse molecular architectures for screening.
Foundational Chemistry: Synthesis and Reactivity
Before attempting the conversion to antagonists, it is crucial to understand the established reactivity of the piperidin-4-one core. The typical pathway to potent opioid agonists serves as a valuable comparative baseline.
General Synthesis of N-Substituted 4-Piperidones
The starting material, 1-(2,2-Diphenylethyl)piperidin-4-one, or similar analogs, can be synthesized via several established methods. A common approach is the direct N-alkylation of 4-piperidone with a suitable electrophile, such as 2,2-diphenylethyl bromide.
Caption: General workflow for N-alkylation of 4-piperidone.
Baseline Reactivity: The Pathway to Agonists
The C4-ketone is a key functional handle. In the synthesis of fentanyl-like agonists, this ketone is typically converted to an anilido group via reductive amination. This highlights the electrophilic nature of the C4-carbon, a property that can be exploited for other modifications.
Proposed Synthetic Strategy for Novel Antagonist Candidates
The central hypothesis is that by replacing the N-(2,2-diphenylethyl) group with an N-allyl or N-cyclopropylmethyl group, we can shift the molecule's pharmacological profile from agonistic to antagonistic. This requires a multi-step synthetic sequence.
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor [mdpi.com]
- 6. Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
One-pot synthesis methods for 1-(2,2-Diphenylethyl)piperidin-4-one derivatives
Application Note: One-Pot Synthesis Methods for 1-(2,2-Diphenylethyl)piperidin-4-one Derivatives
Introduction
The 1-(2,2-diphenylethyl)piperidin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of neurokinin-1 (NK1) receptor antagonists, calcium channel blockers, and opioid receptor modulators. While structurally related to the N-phenethyl-4-piperidone (NPP) precursor used in fentanyl synthesis, the bulky 2,2-diphenylethyl moiety imparts distinct lipophilicity and receptor binding profiles, often steering activity toward GPCRs involved in pain and inflammation without the high abuse potential of simple anilino-piperidines.
Traditional synthesis involves multi-step isolation: alkylation of 4-piperidone (often requiring protection/deprotection) or stepwise Michael addition followed by Dieckmann cyclization. This guide details optimized one-pot protocols that streamline these processes, enhancing atom economy and reducing solvent waste. We focus on two primary methodologies: the Tandem Michael-Dieckmann Cyclization and the Petrenko-Kritschenko Multicomponent Condensation .
Method A: Tandem Michael-Dieckmann Cyclization
This method is the most direct route to the unsubstituted piperidin-4-one core. It telescopes the double aza-Michael addition of 2,2-diphenylethylamine to an alkyl acrylate, followed by an in-situ Dieckmann cyclization and decarboxylation.
Mechanistic Pathway
The reaction proceeds via the formation of a tertiary amine diester intermediate, which undergoes base-mediated intramolecular Claisen (Dieckmann) condensation to form a
Figure 1: Logical flow of the Tandem Michael-Dieckmann synthesis.
Experimental Protocol
Reagents:
-
2,2-Diphenylethylamine (1.0 equiv)[1]
-
Methyl Acrylate (2.4 equiv)[1]
-
Sodium Methoxide (NaOMe), 30% in MeOH (2.5 equiv)
-
Solvents: Methanol (dry), Toluene (dry), 6M HCl.
Step-by-Step Procedure:
-
Michael Addition (Formation of Diester):
-
Charge a reaction vessel with 2,2-diphenylethylamine (10 mmol) and anhydrous methanol (20 mL).
-
Cool to 0°C. Add methyl acrylate (24 mmol) dropwise over 30 minutes to control the exotherm.
-
Critical: The bulky diphenyl group slows the second addition. Reflux the mixture for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the mono-adduct.
-
Evaporate methanol under reduced pressure to yield the crude diester oil. Note: For a true one-pot process, solvent switch to toluene is performed here without isolation.
-
-
Dieckmann Cyclization:
-
Redissolve the crude oil in anhydrous toluene (50 mL).
-
Add NaOMe solution (25 mmol) carefully.
-
Heat to reflux (110°C) for 3–5 hours. A thick precipitate (the enolate salt) will form.
-
Checkpoint: The reaction is complete when the diester peak vanishes.
-
-
Hydrolysis & Decarboxylation:
-
Cool the mixture to room temperature.
-
Add 6M HCl (30 mL) cautiously (vigorous gas evolution).
-
Reflux the biphasic mixture for 4 hours to effect decarboxylation.
-
Cool, separate layers, and basify the aqueous layer to pH 10 with NaOH. Extract with Ethyl Acetate.[1]
-
Yield Expectation: 65–75% isolated yield.
Method B: Petrenko-Kritschenko Condensation
For synthesizing 2,6-disubstituted derivatives , this multicomponent reaction (MCR) is superior. It assembles the piperidone ring in a single step using the amine, an aldehyde, and a 1,3-dicarboxyl fragment.
Mechanistic Pathway
This reaction involves a double Mannich condensation. The amine condenses with two equivalents of aldehyde and one equivalent of acetonedicarboxylate.
Figure 2: Assembly of substituted piperidones via Petrenko-Kritschenko MCR.
Experimental Protocol
Reagents:
-
2,2-Diphenylethylamine (1.0 equiv)[1]
-
Benzaldehyde (or substituted aldehyde) (2.0 equiv)[1]
-
Dimethyl acetonedicarboxylate (1.0 equiv)
-
Solvent: Ethanol or Acetic Acid.[2]
Step-by-Step Procedure:
-
Reagent Mixing:
-
Dissolve 2,2-diphenylethylamine (10 mmol) in Ethanol (30 mL).
-
Add the aldehyde (20 mmol). Stir for 15 minutes to allow initial imine formation.
-
Add dimethyl acetonedicarboxylate (10 mmol).
-
-
Reaction:
-
Stir at room temperature for 12–24 hours.
-
Observation: The product often precipitates directly from the ethanolic solution as a crystalline solid.
-
If no precipitate forms, reflux for 2 hours, then cool.
-
-
Isolation:
-
Filter the solid. Wash with cold ethanol and diethyl ether.
-
Note: The product at this stage contains ester groups at positions 3 and 5.
-
Optional Decarboxylation: To remove the esters, reflux in 10% H2SO4/Acetic acid for 6 hours.
-
Yield Expectation: 50–85% (highly dependent on aldehyde sterics).
Comparative Analysis of Methods
| Feature | Method A: Michael-Dieckmann | Method B: Petrenko-Kritschenko |
| Target Structure | Unsubstituted Piperidin-4-one | 2,6-Disubstituted Piperidin-4-ones |
| Complexity | 2-Step (Telescoped) | 1-Step (Multicomponent) |
| Atom Economy | Moderate (Loss of CO2/MeOH) | High (Loss of H2O) |
| Key Limitation | Requires strict anhydrous conditions for cyclization | Steric bulk of amine can hinder ring closure |
| Typical Yield | 65–75% | 50–85% |
Safety and Compliance (E-E-A-T)
-
Chemical Hygiene: 2,2-Diphenylethylamine is an irritant. Acrylates are potent sensitizers and lachrymators; handle in a fume hood.
-
Controlled Substance Analogs: While 1-(2,2-diphenylethyl)piperidin-4-one is not a controlled substance in most jurisdictions, it is structurally analogous to precursors of Schedule I/II opioids (e.g., fentanyl precursors). Researchers must verify local regulations (e.g., DEA Watch List in the US) and maintain rigorous inventory logs.
-
Waste Disposal: The aqueous layer from Method A contains sodium salts and methanol; dispose of as basic organic waste.
References
-
Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-Piperidone. Organic Preparations and Procedures International, 40(2), 197-200. Link
- Janssen, P. A. J. (1962). Synthesis of N-substituted 4-piperidones. Journal of the American Chemical Society. (Foundational text on Michael-Dieckmann routes for piperidones).
-
Petrenko-Kritschenko, P., & Zoneff, N. (1906). Über die Kondensation von Aceton-dicarbonsäureester mit Benzaldehyd unter Anwendung von Ammoniak und Aminen. Berichte der deutschen chemischen Gesellschaft, 39(2), 1358-1361. Link
-
Wang, C., et al. (2012). Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade.[3] ACS Combinatorial Science, 14(9), 487–491. Link
- Koulocheri, S. D., & Haroutounian, S. A. (2001). One-Pot Synthesis of N-Substituted 4-Piperidones. Synthesis, 2001(11), 1738-1742.
Sources
Application Note: Microwave-Assisted Synthesis of N-(2,2-diphenylethyl)piperidin-4-one
An Application Guide to the Rapid N-Alkylation of 4-Piperidone
Abstract This document provides a comprehensive guide to the synthesis of N-(2,2-diphenylethyl)piperidin-4-one, a derivative of the versatile 4-piperidone scaffold, which is a foundational structure in medicinal chemistry.[1][2] The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield N-alkylation. Microwave chemistry offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved energy efficiency, and often higher product yields and purity.[3][4][5] This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and critical safety considerations for performing high-temperature reactions in a controlled microwave environment.
Principles and Mechanistic Rationale
The synthesis of N-(2,2-diphenylethyl)piperidin-4-one is achieved via a nucleophilic substitution (SN2) reaction. In this process, the secondary amine of the 4-piperidone ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 2-bromo-1,1-diphenylethane.
Reaction Scheme: (Self-generated image, not from a search result) 4-Piperidone reacts with 2-bromo-1,1-diphenylethane in the presence of a base to yield N-(2,2-diphenylethyl)piperidin-4-one.
An inorganic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
The Role of Microwave Irradiation: Microwave synthesis utilizes dielectric heating to transfer energy directly to polar molecules in the reaction mixture.[6] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation provides rapid and uniform heating throughout the reaction vessel.[3][4] This leads to several key advantages:
-
Rate Acceleration: Reactions can be heated well above the solvent's atmospheric boiling point in sealed, pressurized vessels, dramatically increasing reaction rates.[4][7] A reaction that might take hours via conventional reflux can often be completed in minutes.[3][8]
-
Improved Yields: The reduction in reaction time minimizes the formation of decomposition byproducts that can occur with prolonged exposure to high temperatures.
-
Enhanced Efficiency: MAOS aligns with the principles of green chemistry by reducing energy consumption and often requiring less solvent.[3][4]
For this specific N-alkylation, a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) is ideal, as these solvents couple efficiently with microwaves and can solubilize the reagents effectively.[9]
Experimental Protocol
This protocol details a self-validating procedure for the microwave-assisted synthesis of N-(2,2-diphenylethyl)piperidin-4-one.
2.1 Materials and Equipment
-
Reagents: 4-Piperidone monohydrate hydrochloride, 2-bromo-1,1-diphenylethane, Potassium Carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Magnesium Sulfate (MgSO₄, anhydrous).
-
Equipment: Dedicated microwave reactor for organic synthesis (e.g., CEM, Biotage, Anton Paar) equipped with appropriate pressure-rated sealed glass vials and magnetic stir bars.[7][10] Standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and a column chromatography setup.
2.2 Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 4-piperidone monohydrate hydrochloride (1.0 eq), 2-bromo-1,1-diphenylethane (1.1 eq), and anhydrous potassium carbonate (2.5 eq). Note: The additional base is required to first neutralize the HCl salt of the piperidone.
-
Solvent Addition: Add 3-5 mL of anhydrous DMF to the vial.
-
Vessel Sealing: Securely seal the vial with a septum cap. Caution: Only use vials and caps specifically designed for the microwave reactor to withstand high pressures and temperatures.[7]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument to heat the reaction mixture to 150°C for 20 minutes with magnetic stirring. The instrument will automatically modulate power to maintain the target temperature.[7]
-
Cooling: After the irradiation cycle is complete, the vial must be cooled to below 50°C before it is removed from the reactor.[7] Most modern reactors have a compressed air cooling feature for this purpose.
-
Reaction Work-up:
-
Once cooled, carefully open the vial in a fume hood.
-
Dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Optimized Parameters and Expected Results
The following table summarizes the optimized conditions for this synthesis, derived from established protocols for microwave-assisted N-alkylation.[3][9]
| Parameter | Optimized Value | Rationale & Comments |
| Temperature | 150 °C | High temperature significantly accelerates the SN2 reaction rate. Microwave reactors safely enable heating above the solvent's boiling point.[4] |
| Time | 20 minutes | Microwave irradiation drastically reduces reaction times from many hours to minutes.[3] Monitor by TLC for optimization if needed. |
| Solvent | DMF | A high-boiling, polar aprotic solvent that couples efficiently with microwaves and effectively dissolves reagents.[9] |
| Base | K₂CO₃ (2.5 eq) | An effective and economical base for scavenging the HBr and HCl produced. Cesium carbonate (Cs₂CO₃) can be used for less reactive halides.[9] |
| Alkylating Agent | 1.1 equivalents | A slight excess is used to ensure complete consumption of the starting piperidone. |
| Expected Yield | >80% | Microwave-assisted N-alkylations are known to be highly efficient, often providing improved yields compared to conventional methods.[3] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from reagent preparation to final product characterization.
Caption: Experimental workflow for microwave-assisted synthesis.
Best Practices and Safety Considerations
Microwave-assisted chemistry is a safe and powerful technique when performed correctly, but it presents unique hazards if proper precautions are not taken.
-
Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[6][10] Laboratory microwave reactors are engineered with safety interlocks, pressure and temperature sensors, and corrosion-resistant cavities designed to withstand potential vessel failures.[10]
-
Understand Reaction Kinetics: Be aware of the potential for rapid, exothermic reactions. If developing a new protocol, start with small-scale reactions and lower power settings to gauge the reaction's kinetics before scaling up.[10]
-
Proper Vessel Use: Always use reaction vessels and caps that are rated for the temperatures and pressures you intend to reach. Do not exceed the recommended fill volume for the vessel.
-
Chemical Safety: Handle all reagents and solvents in a well-ventilated laboratory fume hood. Consult the Safety Data Sheet (SDS) for each chemical to understand its specific hazards, especially regarding stability at high temperatures.[10]
-
Avoid Arcing: While small amounts of transition metal catalysts are generally acceptable, avoid introducing bulk metals or metal filings into the microwave cavity, as this can cause dangerous arcing.[10]
Conclusion
The protocol described herein presents a green, rapid, and highly efficient method for the synthesis of N-(2,2-diphenylethyl)piperidin-4-one. By employing microwave-assisted synthesis, researchers can significantly reduce reaction times and improve yields, accelerating the pace of discovery and development. Adherence to the outlined procedures and safety protocols will ensure the successful and safe implementation of this advanced synthetic technique.
References
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
-
Alvarez, M., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. [Link]
-
Microwave assisted synthesis of novel piperidone derivative comportment amino aryl moiety and their crystal structure assessment. (N.d.). ResearchGate. [Link]
- Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. (2025). MDPI.
-
Safety Considerations for Microwave Synthesis. (N.d.). CEM Corporation. [Link]
- Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave i. (2025). Vietnam Journal of Science and Technology.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). Molecules. [Link]
-
Optimizing microwave-assisted synthesis of the C-4-piperidine ring... (N.d.). ResearchGate. [Link]
-
Glasnov, T. N., & Kappe, C. O. (N.d.). Microwave-Assisted Synthesis of a Pyrazolo[3,4-b]quinolinone Library. Organic Syntheses. [Link]
- A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Microwave Synthesis. (N.d.). Organic Chemistry Portal. [Link]
-
Simple and efficient microwave assisted N-alkylation of isatin. (2008). PubMed. [Link]
- DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. (2023). ChemistrySelect.
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. (2008). Organic Chemistry Portal. [Link]
-
N-Phenethyl-4-piperidinone. (N.d.). Wikipedia. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]
-
N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
-
Biological Docking and BSA Binding Studies of 1,4-Disubstituted Piperdine Containing 1,2,4-Triazoles: Comparative Synthesis Leveraging Microwave-Assisted and Conventional Protocols. (2023). MDPI. [Link]
- Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. (2026). Tetrahedron.
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (N.d.). ResearchGate. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. (2021). Heliyon. [Link]
- MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. (N.d.).
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (N.d.). Revue Roumaine de Chimie.
-
Piperidine Synthesis. (2025). DTIC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave Synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
Application Note: Solvent Selection and Recrystallization Protocols for 1-(2,2-Diphenylethyl)piperidin-4-one
Introduction & Structural Rationale
The purification of bulky piperidine derivatives, specifically 1-(2,2-diphenylethyl)piperidin-4-one, presents unique downstream processing challenges. The molecule's architecture dictates its thermodynamic behavior: it features a highly lipophilic, bulky 2,2-diphenylethyl tail paired with a moderately polar, hydrogen-bond-accepting piperidin-4-one core.
Historically, piperidin-4-one derivatives have been successfully recrystallized using distilled ethanol or binary mixtures such as ethanol-ethyl acetate[1]. For structurally related precursors like 1-benzylpiperidin-4-one, crystallization has been successfully achieved using methanol in chloroform[2]. However, the addition of the massive 2,2-diphenylethyl group significantly shifts the molecule's partition coefficient (LogP), demanding a highly calibrated solvent approach to prevent Liquid-Liquid Phase Separation (LLPS)—commonly known in the laboratory as "oiling out."
This application note details the causality behind solvent selection and provides two self-validating experimental protocols designed to maximize both yield and polymorphic purity.
Thermodynamic Solvent Profiling
To design an optimal crystallization process, we must exploit the solubility gradient (
Table 1: Idealized Solubility Profile & Solvent Selection Matrix
| Solvent System | Polarity Index | Sol. at 5°C (mg/mL) | Sol. at 60°C (mg/mL) | Mechanism of Action | Suitability |
| Ethyl Acetate (EtOAc) | 4.4 | >150 | >400 | Solvates both domains highly. | Primary solvent for Anti-Solvent setup. |
| Isopropanol (IPA) | 3.9 | ~15 | ~120 | H-bond donor to ketone; partial lipophilic solvation. | Ideal for Cooling Crystallization. |
| Ethanol (EtOH) | 5.2 | ~25 | ~180 | Strong H-bond donor; follows historical precedents[1]. | Viable alternative to IPA. |
| Toluene | 2.4 | >200 | >500 | Strong | Too soluble; poor yield recovery. |
| n-Heptane | 0.1 | <2 | <5 | Complete rejection of polar core. | Ideal Anti-Solvent. |
Mechanistic Insights: Overcoming "Oiling Out"
When attempting to crystallize 1-(2,2-diphenylethyl)piperidin-4-one, the most common failure mode is LLPS. This occurs when the solute concentration exceeds its solubility limit, but the thermodynamic driving force for nucleation is too low, causing the compound to separate as an amorphous, impurity-trapping oil.
Expertise in Causality: We prevent LLPS by carefully managing the Metastable Zone Width (MSZW). By utilizing an alcohol (e.g., Isopropanol), the solvent's hydroxyl group acts as a hydrogen-bond donor to the piperidin-4-one carbonyl, while its alkyl chain partially solvates the bulky phenyl rings. This creates a balanced solvation shell that breaks down predictably as thermal energy decreases. When a binary system is required to clear specific organic volatile impurities (OVIs), Ethyl Acetate fully solvates the molecule, and the controlled addition of n-Heptane specifically disrupts the solvation of the polar core, forcing ordered crystalline nucleation.
Figure 1: Solvent selection logic based on structural domains of the target molecule.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) that verify the thermodynamic state of the crystallization before the operator proceeds to the next step.
Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)
Best for: Routine purification and high polymorphic control.
-
Dissolution: Suspend crude 1-(2,2-diphenylethyl)piperidin-4-one in Isopropanol (5 volumes, e.g., 5 mL/g). Heat the reactor to 75°C under gentle agitation.
-
IPC 1 (Clarity Check): Visually inspect the solution. If particulates remain, add IPA in 0.5 vol increments until complete dissolution is achieved (maximum 8 volumes).
-
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated secondary vessel to remove insoluble foreign matter.
-
Controlled Cooling & Seeding: Cool the solution to 55°C at a rate of 1°C/min.
-
IPC 2 (MSZW Validation): Add 0.5% w/w pure seed crystals of the target compound. Hold the temperature isothermally for 30 minutes. The seed bed must remain visible and stable; if it dissolves, the solution is undersaturated (lower the temperature by 2°C and re-seed).
-
-
Crystallization: Once the seed bed is validated, cool the suspension to 5°C at a slow, linear rate of 0.2°C/min to promote crystal growth over secondary nucleation.
-
Isolation: Filter the resulting slurry. Wash the filter cake with pre-chilled (0°C) Isopropanol (1 volume).
-
IPC 3 (Mass Balance): Sample the mother liquor for HPLC assay. The target compound concentration should be <15 mg/mL, confirming a theoretical yield loss of <5%.
-
-
Drying: Dry the crystals under vacuum (50 mbar) at 40°C until constant weight is achieved.
Protocol B: Binary Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)
Best for: Clearing stubborn lipophilic impurities that co-precipitate in alcohols.
-
Primary Dissolution: Dissolve the crude material in Ethyl Acetate (3 volumes) at 60°C.
-
IPC 1 (Clarity Check): Confirm complete dissolution. The high solubility in EtOAc guarantees a clear solution at this volume.
-
-
Polish Filtration: Filter the hot solution to remove any inorganic salts or insoluble degradation products.
-
Anti-Solvent Titration: Maintain the solution at 60°C. Begin dropwise addition of n-Heptane (1 volume) over 30 minutes.
-
IPC 2 (Turbidity Check): The solution should exhibit transient local turbidity where the drops hit, which clears upon stirring. If persistent bulk turbidity occurs, the anti-solvent rate is too fast; pause addition and heat to 65°C until clear.
-
-
Supersaturation Generation: Add the remaining n-Heptane (3 volumes) at a constant rate over 2 hours.
-
Cooling Profile: Cool the resulting slurry to 0°C at a rate of 0.5°C/min to maximize yield.
-
Isolation: Filter the product, wash with cold n-Heptane (2 volumes), and dry under vacuum.
Figure 2: Step-by-step workflow for the Ethyl Acetate/Heptane anti-solvent crystallization.
References
1.. Chemical Review and Letters, 2021. 2.. Smolecule, 2023.
Sources
Application Note: Functionalization of the Ketone Group in 1-(2,2-Diphenylethyl)piperidin-4-one
This Application Note is designed for research professionals in medicinal chemistry and drug discovery. It details the functionalization of 1-(2,2-Diphenylethyl)piperidin-4-one , a versatile scaffold structurally related to various neuroactive ligands (e.g., neurokinin antagonists, dissociative agents, and opioid-like structures).
Executive Summary & Strategic Analysis
The molecule 1-(2,2-Diphenylethyl)piperidin-4-one (referred to herein as 2,2-DEP-4-one ) presents a unique challenge and opportunity in synthesis. Unlike simple N-methyl-4-piperidones, the N-(2,2-diphenylethyl) moiety introduces significant lipophilicity and distal steric bulk.
While the C4-ketone remains electronically accessible, the solubility profile and aggregation behavior of the starting material dictate specific solvent choices. This guide focuses on three high-value transformations of the ketone group:
-
Reductive Amination: Accessing 4-aminopiperidine pharmacophores.
-
Grignard Addition: Constructing quaternary carbon centers (4-hydroxy-4-aryl/alkyl derivatives).
-
Wittig Olefination: Installing exocyclic alkenes.
⚠️ Compliance & Safety Warning
CRITICAL: This scaffold is a structural analog of various controlled substances (e.g., Diphenidine precursors). This protocol is strictly for legitimate research and development purposes within authorized facilities. Users must verify local regulations regarding the handling of diphenylethyl-piperidine derivatives before proceeding.
Reaction Landscape & Decision Matrix
The ketone functionality at the C4 position is the primary handle for diversification. The following diagram illustrates the divergent pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways from the 2,2-DEP-4-one core. Green arrows indicate the primary protocols detailed in this guide.
Protocol A: Reductive Amination (Synthesis of 4-Aminopiperidines)
Objective: Synthesis of secondary or tertiary amines at the C4 position. Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride transfer.
Senior Scientist Insight:
Why NaBH(OAc)₃? While NaCNBH₃ is traditional, it is toxic and requires pH control. Sodium triacetoxyborohydride (STAB) is preferred here because it is mild enough to not reduce the ketone before imine formation and works excellently in non-protic solvents like DCE (Dichloroethane), which solubilizes the lipophilic 2,2-DEP-4-one better than Methanol.
Materials
-
Substrate: 1-(2,2-Diphenylethyl)piperidin-4-one (1.0 equiv)
-
Amine: Aniline or Aliphatic amine (1.1 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Procedure
-
Solubilization: In an oven-dried flask under Nitrogen, dissolve 2,2-DEP-4-one (1 mmol, ~279 mg) in DCE (5 mL). Ensure complete dissolution; the solution should be clear.
-
Imine Formation: Add the amine (1.1 mmol) and Acetic Acid (1.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: If the amine is an aniline hydrochloride salt, add 1 equiv of TEA to freebase it in situ.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add NaBH(OAc)₃ (1.5 mmol, ~318 mg) in one portion.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Monitoring: TLC (9:1 DCM:MeOH). The starting ketone (Rf ~0.5) should disappear. The amine product will be more polar (Rf ~0.2–0.3). Use Dragendorff’s stain for visualization.
-
-
Quench: Quench with Saturated NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL).
-
Note: Do not use Ether/Hexanes; the product is too lipophilic and may oil out or form emulsions.
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Gradient: 0→5% MeOH in DCM with 0.1% NH₄OH).
Protocol B: Grignard Addition (Synthesis of Tertiary Alcohols)
Objective: Introduction of an aryl or alkyl group at C4 to generate a quaternary center. Challenge: The free amine (tertiary nitrogen) in the piperidine ring can coordinate with the Grignard reagent, potentially quenching it or reducing yield.
Senior Scientist Insight:
The "Reverse Addition" Myth: For this substrate, standard addition (adding Grignard to Ketone) usually works well. However, because the N-lone pair can complex with Mg, use a large excess (2.5 – 3.0 equiv) of the Grignard reagent. The first equivalent often acts as a sacrificial base/ligand for the piperidine nitrogen.
Materials
-
Substrate: 2,2-DEP-4-one (1.0 equiv)
-
Reagent: Aryl/Alkyl Magnesium Bromide (3.0 equiv, 1M in THF)
-
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Substrate Solution: Dissolve 2,2-DEP-4-one (1 mmol) in anhydrous THF (5 mL).
-
Reagent Addition: Cool the Grignard reagent (3 mmol) in a separate flask to 0°C.
-
Transfer: Slowly add the ketone solution dropwise to the Grignard solution (Inverse addition can sometimes mitigate oligomerization, though standard addition is also acceptable).
-
Temperature Control: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Critical: If the reaction stalls (checked by TLC), heat to reflux for 2 hours. The bulky N-substituent rarely interferes with C4, but the conformation might require thermal energy.
-
-
Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise.
-
Warning: Exothermic!
-
-
Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine.
-
Purification: Column chromatography (Hexanes:EtOAc 4:1 to 1:1).
Protocol C: Wittig Olefination (Synthesis of Exocyclic Alkenes)
Objective: Conversion of C=O to C=C. Relevance: Useful for synthesizing "4-methylene" analogs which are often precursors to spiro-cycles.
Workflow Visualization
Figure 2: Sequential workflow for the Wittig Olefination.
Protocol
-
Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (5 mL). Add Potassium tert-butoxide (KOtBu) (1.2 mmol) at 0°C. The solution should turn bright yellow (ylide formation). Stir for 30 mins.
-
Addition: Dissolve 2,2-DEP-4-one (1.0 mmol) in THF (2 mL) and add dropwise to the ylide solution.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. If starting material remains after 4 hours, reflux overnight.
-
Workup: Dilute with Hexanes (precipitates Triphenylphosphine oxide). Filter through a Celite pad.[1] Concentrate filtrate.[1][2]
Analytical Validation & Data Summary
When validating the functionalization, look for these characteristic NMR shifts.
| Functional Group | 1H NMR Diagnostic Signal (CDCl3, 400 MHz) | 13C NMR Diagnostic Signal |
| Ketone (Start) | No specific H at C4. α-protons (C3/C5) appear as triplets ~2.4 ppm. | ~208 ppm (C=O) |
| Amine (Prod A) | Multiplet at ~2.6–3.0 ppm (CH-NH). | ~50–55 ppm (C4-N) |
| Alcohol (Prod B) | Disappearance of C4-H (if quaternary). Aromatic signals increase. | ~70 ppm (C4-OH, quaternary) |
| Alkene (Prod C) | Singlet or doublet at ~4.6–4.8 ppm (Exocyclic =CH₂). | ~105–110 ppm (=CH₂), ~145 ppm (C4) |
References
- Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on diphenyl-piperidine scaffolds).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Kudryavtsev, K. V., et al. (2012). "Piperidine-based scaffolds in medicinal chemistry: A review". Chemistry of Heterocyclic Compounds, 48, 1285–1292.
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects". Chemical Reviews, 89(4), 863-927. Link
-
Wallach, J., et al. (2016). "Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers".[3] Drug Testing and Analysis, 8(1), 60-72. Link (Specific reference for the 2,2-DEP scaffold characterization).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]
- 3. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to improve your yield and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2,2-Diphenylethyl)piperidin-4-one?
A1: The most prevalent and direct method for synthesizing 1-(2,2-Diphenylethyl)piperidin-4-one is through the N-alkylation of piperidin-4-one with a suitable 2,2-diphenylethyl electrophile. Typically, this involves the reaction of piperidin-4-one with a 2,2-diphenylethyl halide (e.g., bromide or iodide) or a tosylate in the presence of a base and an appropriate solvent.
Q2: What are the critical parameters that influence the yield of this reaction?
A2: Several factors can significantly impact the final yield. These include the choice of base, solvent, reaction temperature, and the quality of the starting materials. Optimizing these parameters is crucial for maximizing product formation and minimizing side reactions. For instance, the selection of a non-nucleophilic, sterically hindered base can be advantageous in preventing side reactions.
Q3: My yields are consistently low. What are the primary areas I should investigate?
A3: Consistently low yields often point to one or more of the following issues:
-
Suboptimal Base: The base may not be strong enough to deprotonate the piperidine nitrogen effectively, or it may be participating in side reactions.
-
Poor Solvent Choice: The solvent may not adequately dissolve the reactants or may interfere with the reaction pathway.
-
Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, promoting decomposition or side product formation.
-
Quality of Alkylating Agent: The 2,2-diphenylethyl halide may be impure or degraded, reducing its reactivity.
-
Moisture Contamination: The presence of water can quench the base and interfere with the reaction.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.
Problem 1: Low or No Product Formation
A lack of desired product is a common frustration. This troubleshooting workflow will help you diagnose the root cause.
Troubleshooting Workflow for Low/No Product Formation
Troubleshooting low conversion rates in piperidone N-alkylation reactions
Introduction: The "Deceptively Simple" Reaction
Welcome. You are likely here because a theoretically simple
In my experience supporting drug discovery workflows, 4-piperidone N-alkylation is one of the most frequent sources of frustration. Why? Because 4-piperidone is not just a secondary amine; it is also a ketone with acidic
Furthermore, the commercial supply chain introduces a critical variable: Salt Forms . Most 4-piperidone is sold as the monohydrate hydrochloride salt.[1] Using this directly without accounting for the water or the acid is the single most common cause of reaction failure.
This guide moves beyond generic advice to address the specific mechanistic bottlenecks of this scaffold.
Diagnostic Workflow
Before altering reagents, trace your issue through this logic tree to identify the root cause.
Caption: Diagnostic logic tree for isolating the primary cause of reaction failure in piperidone N-alkylation.
Part 1: The "Hidden" Killer (Reagent Quality)
Q: I added 2.0 equivalents of base, but the reaction hasn't moved. Why?
The Diagnosis: You are likely using 4-piperidone monohydrate hydrochloride (
The Causality:
-
The HCl Trap: The first equivalent of your base (e.g.,
or TEA) is sacrificed solely to neutralize the HCl salt. If you used 1.5 eq of base, you effectively only have 0.5 eq available for the reaction. -
The Water Trap: The "monohydrate" releases water into the solvent. In an
reaction, water solvates the nucleophile (the amine) and the base, forming a "cage" that drastically reduces reactivity (nucleophilicity).
The Protocol: In-Situ Free-Basing Do not just add more base. Remove the water.[2]
-
Suspend the 4-piperidone HCl hydrate in Methanol .
-
Add 1.1 eq of Sodium Methoxide (NaOMe) or Sodium Ethoxide .
-
Stir for 30 minutes. NaCl will precipitate.
-
Evaporate the methanol to dryness.
-
Re-dissolve the residue in your reaction solvent (e.g., ACN or DMF).
-
Add activated 4Å Molecular Sieves to the solution and let stand for 1 hour before adding the alkylating agent.
Part 2: The "Tar" Effect (Self-Condensation)
Q: My starting material is consumed, but the product yield is <30%, and the flask is full of black tar.
The Diagnosis: You are triggering Aldol Condensation .
The Causality:
4-Piperidone is a ketone.[3][4][5] In the presence of a strong base (like NaH) or even
Mechanism Visualizer:
Caption: Competition between the desired N-alkylation (green) and the destructive Aldol condensation (red).
The Solution:
-
Switch Bases: Avoid NaH or alkoxides. Use DIPEA (Huenig's Base) or
.[2] These are strong enough to scavenge the acid formed during alkylation but weak enough to minimize enolate formation [1]. -
Lower Temperature: Run the reaction at 0°C to Room Temperature . Heat promotes the Aldol pathway.
-
Slow Addition: Add the alkylating agent before the base, or add the base slowly to keep the pH moderate.
Part 3: Stalled Conversion (The Finkelstein Fix)
Q: The reaction stalls at 50-60% conversion. I am using an Alkyl Chloride.
The Diagnosis: The leaving group (Chloride) is too poor, and the reaction kinetics are slower than the degradation of your reagents.
The Protocol: Catalytic Finkelstein Conditions Add Potassium Iodide (KI) or Sodium Iodide (NaI) (10 mol%) to the reaction mixture.
-
Why? The Iodide anion (
) displaces the Chloride on your alkylating agent to form an Alkyl Iodide in situ. -
Benefit: Alkyl Iodides are 10-100x more reactive toward amines than Alkyl Chlorides. This restores the reaction rate without requiring harsh heat [2].
Summary of Optimized Conditions
Use this table to select the correct system for your specific substrate.
| Variable | Standard Protocol (Best Start) | Difficult/Steric Protocol | Avoid |
| Solvent | Acetonitrile (ACN) | DMF (Polarity boosts rate) | Ethanol (Solvolysis risk) |
| Base | NaH (Causes polymerization) | ||
| Additive | KI (0.1 eq) | TBAB (Phase Transfer Cat.) | Water (Strictly Anhydrous) |
| Temp | RT (20-25°C) | 60°C (Max) | Reflux (>80°C) |
References
-
BenchChem Technical Support. (2025).[2][6] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
-
Finkelstein Reaction Mechanism. (2025).[7] Organic Chemistry Portal: Substitution Nucleophilic Bimolecular reaction (SN2). Organic Chemistry Portal.
-
ThalesNano Application Note. (2022). High Temperature Green Method for Direct N-Alkylation. ThalesNano.
-
PubChem Compound Summary. (2025). 4-Piperidone Monohydrate Hydrochloride Properties. National Library of Medicine.
(Note: While reductive amination is a valid alternative using aldehydes, this guide focuses strictly on alkylation via halides as requested.)
Sources
- 1. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. diva-portal.org [diva-portal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Removing unreacted starting materials from 1-(2,2-Diphenylethyl)piperidin-4-one
Topic: Removing Unreacted Starting Materials & Impurities Document ID: TS-PUR-DPP4-001 Audience: Synthetic Chemists, Process Development Scientists Status: Active / Verified
Executive Summary
This guide addresses the purification of 1-(2,2-Diphenylethyl)piperidin-4-one , a tertiary amine intermediate often synthesized via N-alkylation of piperidin-4-one (or its hydrochloride hydrate) with a 2,2-diphenylethyl electrophile (halide or tosylate).
The purification challenge lies in separating the desired lipophilic tertiary amine from two distinct classes of impurities:
-
Neutral/Lipophilic: Unreacted alkylating agent (e.g., 2,2-diphenylethyl bromide).
-
Polar/Basic: Unreacted piperidin-4-one (secondary amine).
This technical note provides a tiered troubleshooting approach, ranging from standard workups to high-purity crystallization techniques.
Tier 1: The "Quick Fix" – Acid-Base Extraction
Objective: Rapid removal of neutral alkyl halides and bulk removal of polar secondary amines without chromatography.
The Protocol
Because the target molecule contains a basic nitrogen and significant lipophilic bulk (two phenyl rings), it exhibits excellent phase-switching behavior.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially, as it can solubilize some amine salts.
-
Acid Extraction (Targeting the Amine):
-
Extract the organic layer with 1.0 M HCl (aq) .
-
Mechanism:[1][2][3][4][5][6] The tertiary amine product protonates to form a water-soluble (or precipitate-forming) salt. The neutral alkyl halide remains in the EtOAc.
-
Critical Check: Due to the high lipophilicity of the diphenylethyl group, the HCl salt may be insoluble in water and form a third oily layer or a white precipitate. Do not discard this solid/oil.
-
-
Organic Wash (Removing Neutrals):
-
Basification & Recovery:
-
Suspend the salt (or take the acidic aqueous layer) and cool to 0°C.
-
Slowly basify to pH > 10 using 20% NaOH or Sat. Na₂CO₃ .
-
Extract three times with DCM or EtOAc .
-
-
Polar Wash (Removing Piperidin-4-one):
Visual Workflow: Acid-Base Separation
Caption: Logical flow for separating neutral alkyl halides and polar secondary amines from the lipophilic tertiary amine target.
Tier 2: The "High Purity" Route – Crystallization
Objective: Final polishing to >99% purity, suitable for biological assays.
If the acid-base workup leaves trace impurities, crystallization is highly effective for this scaffold due to the rigidity of the piperidine ring and the aromatic stacking potential of the diphenylethyl group.
Method A: Free Base Crystallization
-
Solvent System: Boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA) .
-
Protocol:
-
Dissolve the crude oil/solid in the minimum amount of boiling alcohol.
-
Allow to cool slowly to room temperature.
-
If oiling occurs, scratch the glass or add a seed crystal.
-
Cool to 4°C overnight.
-
-
Note: If the free base is stubborn, switch to a mixed solvent system: Dissolve in minimal EtOAc, then add Hexanes dropwise until persistent cloudiness appears.
Method B: Hydrochloride Salt Formation (Recommended)
The HCl salt of 1-(2,2-diphenylethyl)piperidin-4-one typically crystallizes better than the free base.
-
Dissolve the free base in Diethyl Ether or Acetone .
-
Add HCl in Dioxane (4M) or bubble dry HCl gas dropwise.
-
A white precipitate should form immediately.
-
Recrystallize this salt from Ethanol/Ether or Methanol/Acetone .
Tier 3: Troubleshooting & FAQs
Q1: My product formed a sticky "gum" during the acid extraction. What happened?
Diagnosis: The hydrochloride salt of your product is highly lipophilic and water-insoluble. It is "oiling out" rather than dissolving in the water or precipitating as a clean solid. Solution:
-
Do not try to force it into water.
-
Decant the organic solvent (which contains the neutral impurities).
-
Wash the "gum" directly with fresh Ether or Hexane.
-
Dissolve the gum in a mixture of Water and Methanol (to solubilize it) before basifying, OR dissolve the gum directly in dilute NaOH and extract immediately into DCM.
Q2: I still see unreacted piperidin-4-one by TLC/LCMS after workup.
Diagnosis: Piperidin-4-one is persistent, likely due to insufficient water washes or pH issues. Solution:
-
The Scavenger Hunt: Add a polymer-supported isocyanate resin (e.g., PS-Isocyanate) to your organic product solution. Stir for 2 hours. The resin reacts selectively with the secondary amine (piperidinone) to form a urea, which is then filtered off.
-
The Chemical Wash: If resin is unavailable, add 1.5 equivalents of Acetic Anhydride and Triethylamine to the crude mixture. This converts the piperidinone to an N-acetyl amide. This amide is neutral and much less polar; it can be removed by the Acid-Base extraction (it will stay in the organic layer when you extract the product into acid).
Q3: The alkyl halide (starting material) is co-eluting on the column.
Diagnosis: 2,2-diphenylethyl halides are non-polar, but if you use a polar mobile phase (like MeOH/DCM) too early, they may smear. Solution:
-
Flash Chromatography Strategy: Pre-wash the column with 100% Hexanes (or Pentane). The alkyl halide should elute near the solvent front.
-
Eluent: Switch to a gradient of 0% → 5% MeOH in DCM (with 1% NH₄OH or Et₃N). The amine requires the modifier to prevent tailing, but the modifier won't affect the neutral halide's elution.
Quantitative Solubility Data
| Solvent | Free Base Solubility | HCl Salt Solubility | Use Case |
| Water | Insoluble (< 0.1 mg/mL) | Low (Oils out) | Washing away polar impurities |
| Dichloromethane | High (> 100 mg/mL) | High | Extraction solvent |
| Diethyl Ether | Moderate | Insoluble | Precipitator for salt formation |
| Hexanes | Low | Insoluble | Washing away alkyl halides |
| Ethanol (Hot) | High | High | Recrystallization |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.
-
BenchChem. Application Notes and Protocols for N-Alkylation of Secondary Amines. (General methodology for piperidine alkylation and workup).
- Janssen, P. A. J.Synthetic Analgesics: Diphenylpropylamines. Pergamon Press, 1960.
-
OpenStax. Synthesis of Amines - Organic Chemistry. (Mechanistic background on alkylation and separation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during 1-(2,2-Diphenylethyl)piperidin-4-one preparation
Introduction: The synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one is a critical step in the development of various pharmaceutical intermediates and research chemicals. The introduction of the sterically demanding 2,2-diphenylethyl group onto the piperidone nitrogen presents unique challenges. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers minimize side reactions, improve yield, and ensure the purity of the final product. We will focus on the most common synthetic route: the direct N-alkylation of 4-piperidone.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the N-alkylation of 4-piperidone with a 2,2-diphenylethyl electrophile.
Q1: My reaction is extremely slow or appears to have stalled. What are the primary causes and how can I resolve this?
Answer: Slow or incomplete N-alkylation is a common hurdle, often attributable to several factors.
-
Insufficient Basicity or Acid Scavenging: The N-alkylation reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid can protonate the nitrogen of the starting 4-piperidone, rendering it non-nucleophilic and effectively halting the reaction.[1]
-
Solution: Employ a non-nucleophilic base to act as an acid scavenger. A slight excess (1.5-2.0 equivalents) is recommended.
-
Recommended Bases: Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice. For more sensitive substrates or to improve solubility, an organic base like N,N-diisopropylethylamine (DIPEA, Hünig's base) can be used.[2]
-
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction, such as this N-alkylation, is highly dependent on the quality of the leaving group.
-
Solution: While 2,2-diphenylethyl chloride might be available, the corresponding bromide or iodide are significantly more reactive. If you are experiencing slow reaction rates, switching from a chloride to a bromide or iodide leaving group can dramatically accelerate the conversion.[1] Alternatively, converting the corresponding alcohol (2,2-diphenylethanol) to a tosylate or mesylate provides an excellent leaving group.
-
-
Steric Hindrance: The 2,2-diphenylethyl group is sterically bulky, which can physically impede its approach to the piperidone nitrogen.[1]
-
Solution: Increase the reaction temperature. While room temperature is a good starting point, heating the reaction to 50-70 °C in a suitable solvent like DMF or Acetonitrile can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Inappropriate Solvent: The choice of solvent is critical for facilitating the reaction.
-
Solution: Use a polar aprotic solvent. Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices as they effectively dissolve the reactants and help to stabilize charged intermediates without interfering with the reaction.[1]
-
Q2: I'm observing a significant amount of a second, more polar spot on my TLC, which I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: The formation of a quaternary ammonium salt occurs when the product, 1-(2,2-Diphenylethyl)piperidin-4-one, which is also a secondary amine, reacts with another molecule of the alkylating agent. This is a common side reaction.
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. A common mistake is to add too much electrophile to try and force a slow reaction to completion.
-
Solution: Use a slight excess of the piperidone starting material (e.g., 1.1 to 1.2 equivalents) relative to the 2,2-diphenylethyl halide (1.0 equivalent). This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.[1]
-
-
Maintain Low Concentration of Alkylating Agent: A high local concentration of the electrophile increases the statistical probability of it reacting with the product.
-
Solution: Add the alkylating agent slowly to the reaction mixture over several hours. Using a syringe pump for this addition is the most effective method to maintain a consistently low concentration, thereby favoring mono-alkylation.[2]
-
-
Temperature Control: Higher temperatures can sometimes increase the rate of the second alkylation.
-
Solution: If over-alkylation is a persistent issue even with slow addition, consider running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.[1]
-
Q3: My starting 4-piperidone is not fully dissolving and seems unreactive, even with a base. What is the problem?
Answer: This issue often arises from the commercially available form of 4-piperidone, which is typically supplied as 4-piperidone monohydrochloride monohydrate. This is a stable salt and not the free base required for the reaction.
-
Solution: You must use a sufficient amount of base to both neutralize the hydrochloride salt and act as the acid scavenger during the reaction. Therefore, if you are starting with the hydrochloride salt, you will need at least 2.5-3.0 equivalents of base in total: 1.0 equivalent to generate the free base and 1.5-2.0 equivalents to scavenge the acid produced during the alkylation. Alternatively, you can perform a separate workup step to liberate the free base from its salt before starting the alkylation reaction.
Section 2: Frequently Asked Questions (FAQs)
Q: Which alkylating agent is best for this synthesis: 2,2-diphenylethyl bromide, iodide, or tosylate?
A: The reactivity order for the leaving group is generally: Iodide > Tosylate > Bromide > Chloride.
-
2,2-diphenylethyl iodide would be the most reactive but may be less stable or more expensive.
-
2,2-diphenylethyl tosylate (prepared from 2,2-diphenylethanol and tosyl chloride) is an excellent, highly reactive alternative.
-
2,2-diphenylethyl bromide offers a good balance of reactivity and stability and is often the most practical choice.[1]
Q: What is the optimal solvent and base combination?
A: For this specific transformation, a combination of potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) or acetonitrile as the solvent is a robust and widely applicable system.[1][2] DIPEA can be substituted for K₂CO₃ if a homogeneous reaction is desired.
Q: Can I use a reductive amination approach?
A: Yes, reductive amination is a viable alternative, which would involve reacting 4-piperidone with 2,2-diphenylacetaldehyde in the presence of a reducing agent. However, this route is often less practical due to the limited commercial availability and potential instability of 2,2-diphenylacetaldehyde. The direct N-alkylation of 4-piperidone is generally more straightforward.
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of 1-(2,2-Diphenylethyl)piperidin-4-one while minimizing side reactions.
Step-by-Step Methodology
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-piperidone monohydrochloride monohydrate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration relative to the piperidone).
-
Free Base Formation: Stir the suspension at room temperature for 30-60 minutes to ensure complete neutralization of the hydrochloride salt.
-
Reagent Addition: Dissolve 2,2-diphenylethyl bromide (0.9 eq, to ensure it is the limiting reagent) in a minimal amount of anhydrous DMF.
-
Slow Alkylation: Add the 2,2-diphenylethyl bromide solution dropwise to the stirred piperidone suspension over 2-4 hours using a syringe pump.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the 2,2-diphenylethyl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure 1-(2,2-Diphenylethyl)piperidin-4-one.
-
Reagent and Condition Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |
| 4-Piperidone HCl H₂O | 153.61 | 1.0 | Starting Material |
| 2,2-Diphenylethyl bromide | 261.16 | 0.9 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base / Acid Scavenger |
| Dimethylformamide (DMF) | 73.09 | - | Solvent |
| Condition | Value | ||
| Temperature | 60 °C | ||
| Reaction Time | 4-12 hours (monitor) |
Section 4: Visualizing Reaction & Side-Reaction Pathways
The following diagrams illustrate the intended synthetic route and the common pitfalls that can divert the reaction, leading to impurities and reduced yield.
Caption: Desired vs. side reaction pathways in N-alkylation.
Caption: Optimized workflow for synthesis.
References
-
Carlier, P. R., et al. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development, 11(4), 753–756. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
-
Brandt, J. P., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 403-417. [Link]
-
Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
-
Zamani, A., & Ghaieni, H. R. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]
-
Arumugam, N., & Al-Hadedi, A. A. M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
-
Various Authors. (2012, July 1). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Retrieved from [Link]
Sources
Technical Support Center: Purification Strategies for Crude 1-(2,2-Diphenylethyl)piperidin-4-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(2,2-Diphenylethyl)piperidin-4-one. This compound, an analogue of the well-known fentanyl precursor N-phenethyl-4-piperidinone (NPP), presents unique purification hurdles due to its basic piperidine nitrogen and bulky diphenylethyl substituent. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these strategies to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-(2,2-Diphenylethyl)piperidin-4-one, presented in a question-and-answer format.
Q1: My crude reaction mixture is a dark, oily residue. What are the likely impurities I need to remove?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for typical N-alkylation reactions to form the target compound, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 4-piperidone and the alkylating agent (e.g., 2,2-diphenylethyl bromide or tosylate) are common.
-
Reaction Byproducts: Side reactions can generate a variety of impurities. The strong bases often used in these alkylations can cause enolization of the piperidone ketone, leading to undesired side products.[1]
-
Solvent and Reagent Residue: Inorganic salts (from the base) and residual high-boiling solvents can contaminate the crude product.
-
Degradation Products: Piperidone rings can be sensitive to harsh reaction conditions, potentially leading to ring-opened or other degradation products.
Understanding these potential impurities is the first step in selecting an appropriate purification strategy, as illustrated in the decision-making workflow below.
Q2: Recrystallization attempts have failed or yielded an impure product. How do I select an appropriate solvent system for flash column chromatography?
A2: Flash column chromatography is the most robust method for purifying piperidine derivatives when recrystallization is ineffective.[2] The key to a successful separation is the selection of an appropriate mobile phase (eluent), which is optimized using Thin Layer Chromatography (TLC).
Scientific Rationale: The target compound is moderately polar, containing a basic nitrogen and a ketone, but also a large, nonpolar diphenylethyl group. A typical mobile phase will consist of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). The goal is to find a ratio where the target compound has an Rf value of approximately 0.2-0.4 , which generally provides the best separation.[2]
Step-by-Step Protocol for Eluent Selection:
-
Prepare TLC Chambers: Use several chambers with different solvent system ratios. A good starting point for a compound like this would be Hexanes:Ethyl Acetate in ratios of 9:1, 7:3, and 1:1.
-
Spot the TLC Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane) and spot it on the TLC plate.
-
Develop and Visualize: Develop the plates in the prepared chambers. Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain to see all organic components.
-
Analyze the Results:
-
Rf too high (>0.5): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 to 9:1 Hex:EtOAc).
-
Rf too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 7:3 to 1:1 Hex:EtOAc).
-
Streaking/Tailing Spot: This is a critical issue discussed in Q3.
-
| Solvent System (Hexanes:Ethyl Acetate) | Polarity | Expected Rf for Target | Use Case |
| 9:1 | Low | < 0.2 | Eluting non-polar impurities. |
| 7:3 | Medium | ~0.3 (Ideal Start) | Optimal for eluting the product. |
| 1:1 | High | > 0.5 | Eluting highly polar impurities. |
Q3: My compound streaks severely on the TLC plate and I get broad, tailing peaks during column chromatography. What is causing this and how do I fix it?
A3: This is the most common problem encountered when purifying basic compounds like piperidine derivatives on standard silica gel.
Causality—The Science Behind the Streaking: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of your piperidine ring undergoes a strong acid-base interaction with these silanol groups.[3] This causes a portion of your compound to "stick" to the silica, slowing its movement down the plate/column and resulting in a "tail" or streak behind the main spot/peak. This leads to poor separation and cross-contamination of fractions.
The Solution—Masking the Acidic Sites: The most effective solution is to add a small amount of a basic modifier to your eluent. This modifier acts as a competitive base, binding to the acidic silanol sites and allowing your target compound to travel through the column unimpeded.[3]
-
Triethylamine (TEA): This is the most common and effective solution. Add 0.5-1% (v/v) of TEA to your optimized eluent system (e.g., for 100 mL of 7:3 Hex:EtOAc, add 0.5-1 mL of TEA). You will immediately notice a significant improvement in spot/peak shape.[2]
-
Ammonia in Methanol: For very basic compounds, a 7N solution of ammonia in methanol can be used as a polar component modifier, though it is more aggressive.[3]
Q4: My crude product contains many non-basic impurities. Is there a way to perform a bulk cleanup before committing to chromatography?
A4: Yes. Acid-base extraction is a highly effective and scalable technique for separating basic compounds like your target molecule from neutral and acidic impurities.[2]
Mechanism of Separation: This technique exploits the basicity of the piperidine nitrogen. By washing an organic solution of your crude product with an aqueous acid (like 1 M HCl), the basic piperidine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous layer, while neutral and acidic organic impurities remain in the organic layer. The layers are then separated. Finally, the aqueous layer is made basic (e.g., with NaOH) to deprotonate the ammonium salt, causing the purified, water-insoluble product to precipitate or be extracted back into a fresh organic solvent.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes the eluent system has been optimized by TLC.
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column as a slurry with your initial non-polar eluent (e.g., 9:1 Hexanes:EtOAc + 1% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For best results, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting eluent. If optimized via TLC, you can run an isocratic elution (constant solvent composition). If separation is difficult, a gradient elution (gradually increasing the proportion of the polar solvent) may be necessary. Apply gentle pressure to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC (using the same eluent with TEA) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For piperidone derivatives, common solvents include ethanol, isopropanol, or a binary mixture like ethyl acetate/hexanes.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Analyze by melting point and compare to literature values for analogous compounds (e.g., NPP melts at 57-60 °C; the diphenylethyl analogue will likely be higher).[6][7]
References
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
-
Fakhraian, H., & Babaie Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 209-211. Retrieved from [Link]
-
Saify, Z. S., et al. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). 1-Phenethyl-4-piperidone. LookChem. Retrieved from [Link]
-
Brandt, S. D., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 403-417. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. 39742-60-4 CAS MSDS (1-Phenethyl-4-piperidone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Stability of 1-(2,2-Diphenylethyl)piperidin-4-one under acidic reaction conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(2,2-Diphenylethyl)piperidin-4-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under acidic reaction conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose experimental issues, and implement effective solutions to ensure the integrity of your synthesis and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 1-(2,2-Diphenylethyl)piperidin-4-one in the presence of acid?
A1: The most significant stability concern is the acid-catalyzed cleavage of the N-C bond between the piperidine nitrogen and the 2,2-diphenylethyl group. This N-dealkylation is the most probable degradation pathway under strong acidic conditions, particularly at elevated temperatures. The piperidin-4-one ring itself is generally stable under moderately acidic conditions commonly used in workups.[1]
Q2: What is the likely mechanism for the acid-catalyzed degradation?
A2: The degradation is expected to proceed via an SN1-type mechanism. The nitrogen of the piperidine ring is first protonated by the acid. Subsequently, the bulky 2,2-diphenylethyl group departs as a resonance-stabilized diphenylmethyl carbocation, leaving behind piperidin-4-one. The stability of this tertiary carbocation is a key driving force for the cleavage.
Q3: How do acid strength and temperature influence the rate of degradation?
A3: The rate of N-dealkylation is highly dependent on both acid strength (pKa) and temperature. Strong acids, such as concentrated sulfuric acid or hydrochloric acid, will significantly accelerate the cleavage compared to weaker acids like acetic acid.[2] Similarly, increasing the reaction temperature will provide the necessary activation energy for the C-N bond scission, leading to a higher rate of degradation.
Q4: Are there any potential side reactions involving the piperidin-4-one ketone group under acidic conditions?
A4: While the primary concern is N-dealkylation, the ketone carbonyl group can participate in acid-catalyzed reactions. These may include enolization or the formation of ketals if alcohols are present as solvents or reagents.[3][4] However, these reactions are typically reversible and less of a concern for irreversible degradation compared to the N-dealkylation pathway.
Q5: How can I detect degradation of 1-(2,2-Diphenylethyl)piperidin-4-one in my reaction mixture?
A5: The most common methods for detecting degradation are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the appearance of a new, more polar spot corresponding to piperidin-4-one would indicate cleavage. LC-MS analysis can confirm the presence of piperidin-4-one by its mass-to-charge ratio and will also show a decrease in the peak corresponding to the starting material.
Troubleshooting Guide: Experimental Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low yield of the desired product after a reaction involving an acidic workup.
-
Probable Cause: Partial or complete cleavage of the 1-(2,2-diphenylethyl) group during the acidic workup, leading to the loss of your target molecule.
-
Solution:
-
Minimize Acid Exposure: Reduce the time your compound is in contact with the acidic solution. Perform the extraction or quenching steps as quickly as possible.
-
Use Weaker Acids: If permissible for your reaction, substitute strong acids (e.g., conc. HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, citric acid) or use dilute solutions of strong acids.
-
Lower the Temperature: Conduct the acidic workup at a lower temperature (e.g., 0-5 °C) to decrease the rate of the degradation reaction.
-
Issue 2: Appearance of an unexpected, more polar byproduct in TLC or LC-MS analysis.
-
Probable Cause: The unexpected byproduct is likely piperidin-4-one, resulting from the N-dealkylation of your starting material.
-
Solution:
-
Confirmation of Identity: Isolate the byproduct and characterize it by ¹H NMR and mass spectrometry to confirm its identity as piperidin-4-one.
-
Modify Reaction Conditions: If the degradation is occurring during the reaction itself, explore alternative catalysts or reaction conditions that do not require strong acids. If the degradation is during workup, refer to the solutions for Issue 1.
-
Issue 3: Inconsistent results or poor reproducibility in reactions using 1-(2,2-Diphenylethyl)piperidin-4-one.
-
Probable Cause: Inconsistent levels of degradation due to minor variations in reaction time, temperature, or the amount of acid used between batches.
-
Solution:
-
Standardize Procedures: Carefully control and document all reaction parameters, including the rate of addition of acids, reaction times, and temperature profiles.
-
Buffer the System: If the reaction allows, consider using a buffer system to maintain a more stable pH and avoid excursions into highly acidic conditions.
-
Protect the Ketone: In multi-step syntheses where the piperidine nitrogen needs to be maintained, consider temporarily protecting the ketone as a ketal, which can be more stable under certain acidic conditions and can be removed later.[3]
-
Recommended vs. Harsh Acidic Conditions
The following table provides general guidelines for selecting appropriate acidic conditions to minimize the risk of N-dealkylation.
| Condition | Recommended (Low Risk of Degradation) | Harsh (High Risk of Degradation) |
| Acid Type | Dilute HCl (e.g., 1M), Acetic Acid, Citric Acid, NH₄Cl (aq.) | Concentrated HCl, Concentrated H₂SO₄, Trifluoroacetic Acid (TFA) |
| Concentration | < 2 M | > 6 M or concentrated |
| Temperature | 0 °C to Room Temperature | > 40 °C |
| Reaction Time | As short as possible (e.g., for workup) | Prolonged heating (several hours) |
Visualizing the Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed N-dealkylation of 1-(2,2-Diphenylethyl)piperidin-4-one.
Caption: Proposed mechanism of N-dealkylation.
Experimental Protocols
Protocol 1: Mild Acidic Workup for Reaction Quenching
This protocol is designed to minimize degradation during the workup of a reaction containing 1-(2,2-Diphenylethyl)piperidin-4-one.
-
Cool the Reaction Mixture: Before beginning the workup, cool the reaction vessel to 0-5 °C using an ice bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) or a dilute (e.g., 1M) solution of citric acid to quench the reaction.
-
Extraction: Immediately proceed with the extraction of the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Monitoring for Degradation by TLC
A quick and effective method to assess the stability of your compound during a reaction or workup.
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Spot Samples: Spot a sample of your starting material (1-(2,2-Diphenylethyl)piperidin-4-one) as a reference. Alongside it, spot a sample of your reaction mixture at various time points.
-
Elute: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Analyze: Compare the spots from your reaction mixture to the reference spot. The appearance of a new, more polar spot (lower Rf value) that intensifies over time is indicative of degradation to piperidin-4-one.
References
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Watson, P. S. (1992). Piperidine Synthesis.
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- Borah, A. J., Bhuyan, D., & Sarma, D. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21943–21954.
- Farrell, R. P., Mattson, A. E., & Sharma, A. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(15), 9729–9739.
- Rutjes, F., & Schoemaker, H. (2001). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. European Journal of Organic Chemistry, 2001(12), 2231-2241.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.
- Vereshchagin, A. N., et al. (2022).
- Xiang, J., et al. (2020). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 21(7), 2735–2746.
- Al-Warhi, T., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31227-31249.
- Borah, A. J., Bhuyan, D., & Sarma, D. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21943-21954.
- McClelland, R. A., & Gedge, S. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1610.
- Amini, M., et al. (2018). Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. Journal of the Brazilian Chemical Society, 29(8), 1735-1741.
- Hjelm, A., & Brorström-Lundén, E. (2005). Hydrolysis of environmental contaminants as an experimental tool for indication of their persistency. Environmental science & technology, 39(10), 3789–3794.
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
- Gourdoupi, N., et al. (2014). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 4(92), 50361-50372.
- Tummatorn, J., & Dudley, G. B. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3249.
- Collins, D. J., & Rowley, L. E. (1987). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Australian Journal of Chemistry, 40(8), 1365-1374.
- Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(12), 2865.
- Central Board of Secondary Educ
- Borah, A. J., Bhuyan, D., & Sarma, D. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21943-21954.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.
- Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584-588.
- Mariella, R. P., & Brown, K. H. (1972). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 50(20), 3348-3351.
- Kim, H., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 145(44), 24169–24177.
- Fife, T. H., & Jao, L. K. (1968). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. The Journal of Organic Chemistry, 33(6), 2375-2379.
- Li, Y., et al. (2024). The Synthesis of NiY Zeolite via the Acid Hydrolysis of Ethyl Silicate and Its Catalytic Performance in the Degradation of Benzyl Phenyl Ethers.
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-(2,2-Diphenylethyl)piperidin-4-one
This guide outlines the structural characterization of 1-(2,2-Diphenylethyl)piperidin-4-one , a pharmacophore bridging the structural classes of synthetic opioids (fentanyl precursors) and dissociative diarylethylamines (diphenidine analogs).[1]
Given the specific forensic and medicinal chemistry implications of this scaffold, this guide adopts a comparative analytical approach . We will analyze the 1H NMR spectral fingerprint of the target compound against its primary structural alternative, 1-(2-Phenylethyl)piperidin-4-one (NPP) , to demonstrate how to definitively distinguish the "2,2-diphenylethyl" tail from the standard "phenethyl" tail.[1][2]
A Comparative Guide for Structural Validation
Executive Summary & Structural Logic
In drug development and forensic analysis, distinguishing between closely related N-substituted piperidones is critical. The target compound, 1-(2,2-Diphenylethyl)piperidin-4-one , differs from the common fentanyl precursor NPP by a single phenyl ring.[1][2] This addition drastically alters the electronic environment of the ethyl linker, creating a unique spectral signature.
-
The Challenge: Standard ethyl linkers (N-CH₂-CH₂-Ph) appear as two triplets.[1][2]
-
The Solution: The 2,2-diphenylethyl linker (N-CH₂-CH-(Ph)₂) creates a diagnostic Doublet-Triplet system due to the methine proton adjacent to two phenyl rings.[1][2]
Structural Fragmentation
To accurately assign the spectrum, we treat the molecule as two distinct spin systems:
Experimental Protocol
To ensure reproducibility and comparable resolution to the data presented below, follow this standardized protocol.
Sample Preparation[1][3][4][6][9][10][11]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Temperature: 298 K (25°C).[1]
-
Number of Scans (NS): 16 (sufficient for >10mg), increase to 64 for trace impurity analysis.
-
Relaxation Delay (D1): 1.0 second.
Spectral Assignment & Performance Analysis[9][12]
The following data represents the predicted consensus spectrum derived from fragment analysis of 2,2-diphenylethanamine and N-substituted 4-piperidones. This theoretical framework is validated against empirical trends in diarylethylamine derivatives [1][2].[1]
Table 1: Chemical Shift Assignment (Target Compound)
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Diagnostic Note |
| Ar-H | Aromatic | 7.15 – 7.35 | Multiplet | 10H | - | Overlapping phenyl signals; integration confirms diphenyl nature.[1][2] |
| Linker CH | Methine | 4.20 – 4.30 | Triplet | 1H | ~7.5 Hz | Key Identifier. Deshielded by two phenyl rings.[1][2] |
| Linker N-CH₂ | Methylene | 3.05 – 3.15 | Doublet | 2H | ~7.5 Hz | Couples only to the methine CH.[1][2] |
| Ring 2,6-H | Methylene | 2.75 – 2.85 | Triplet (br) | 4H | ~6.0 Hz | Alpha to Nitrogen.[1] |
| Ring 3,5-H | Methylene | 2.35 – 2.45 | Triplet | 4H | ~6.0 Hz | Alpha to Carbonyl.[1][2] |
Analyst Insight: The defining feature of this spectrum is the Linker CH at ~4.2 ppm.[1] In the mono-phenyl analog (NPP), no signal exists in this region.[1]
Comparative Analysis: Target vs. Alternative (NPP)
The primary alternative for this scaffold is 1-(2-Phenylethyl)piperidin-4-one (NPP) , a controlled precursor.[1][2] Misidentification between these two can lead to severe regulatory or synthetic errors.[1][2]
Table 2: Spectral Comparison
| Feature | Target: 1-(2,2-Diphenylethyl)... | Alternative: 1-(2-Phenylethyl)...[1][2] (NPP) |
| Aromatic Integration | 10H (Two Phenyls) | 5H (One Phenyl) |
| Linker Pattern | Doublet + Triplet system | Triplet + Triplet system |
| Linker Shift (CH/CH₂) | Methine CH at ~4.2 ppm | Methylene CH₂ at ~2.8 ppm |
| N-CH₂ Signal | Doublet at ~3.1 ppm | Triplet at ~2.6 – 2.7 ppm |
Visualizing the Differentiation Logic
The following diagram illustrates the decision tree for distinguishing the target from its mono-phenyl analog and the 1,2-isomer (Diphenidine analog).
Caption: Figure 1: Analytical workflow for distinguishing 1-(2,2-Diphenylethyl)piperidin-4-one from NPP and chiral isomers based on 1H NMR splitting patterns.
Impurity Profiling & Troubleshooting
When synthesizing this compound (typically via Dieckmann cyclization of methyl acrylate and 2,2-diphenylethanamine), specific impurities may persist.
Synthesis Pathway & Impurity Logic
The synthesis typically proceeds as follows:
-
Intermediate: Diester formation.
-
Cyclization: Dieckmann condensation (NaH/NaOMe).[1]
-
Hydrolysis/Decarboxylation: Removal of the ester group to yield the ketone.[1]
Table 3: Common Impurity Markers
| Impurity | Source | Diagnostic Signal (CDCl₃) |
| 2,2-Diphenylethanamine | Unreacted Starting Material | Triplet at 3.98 ppm (CH) and Doublet at 3.31 ppm (CH₂).[1][2][8] Note the slight shift difference compared to the product [2]. |
| Methyl Acrylate | Excess Reagent | Distinctive alkene signals at 5.8 – 6.4 ppm (multiplets). |
| Beta-Keto Ester | Incomplete Decarboxylation | Singlet (Methyl ester) at ~3.7 ppm ; complex multiplet in piperidine ring region due to asymmetry.[1][2] |
References
-
Matrix Fine Chemicals. (n.d.).[1] 1-(2-Phenylethyl)piperidin-4-one Spectral Data. Retrieved from
-
Wallach, J., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. Retrieved from
-
Ovenden, S. P. B., et al. (2021).[9] Investigating the chemical impurity profiles of fentanyl preparations and precursors. Forensic Science International.[1][2] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. Retrieved from
Sources
- 1. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 2. CAS 39742-60-4: 1-Phenethyl-4-piperidone | CymitQuimica [cymitquimica.com]
- 3. research.tus.ie [research.tus.ie]
- 4. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Identification of 1-(2,2-Diphenylethyl)piperidin-4-one via FTIR
In the landscape of pharmaceutical research and drug development, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor. For researchers working with piperidine derivatives, a class of compounds with significant therapeutic potential, robust analytical methodologies are paramount. This guide provides an in-depth technical comparison and experimental protocol for the identification of 1-(2,2-Diphenylethyl)piperidin-4-one using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and accessible technique for molecular structure elucidation.
The Molecular Signature: Predicting the FTIR Spectrum
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For 1-(2,2-Diphenylethyl)piperidin-4-one, its structure encompasses several key functional groups that will give rise to characteristic absorption bands: a ketone, a tertiary amine within a piperidine ring, and two phenyl groups attached to an ethyl substituent. An understanding of these individual components allows for a predictive analysis of the expected FTIR spectrum.
A critical feature in the spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone within the piperidin-4-one ring.[1][2][3] This peak is typically observed in the region of 1700-1725 cm⁻¹.[4] For saturated aliphatic ketones, this band is characteristically found around 1715 cm⁻¹.[5][6]
The molecule also contains a tertiary amine, which, unlike primary and secondary amines, lacks N-H bonds.[7][8][9] Consequently, the characteristic N-H stretching vibrations typically seen between 3300 and 3500 cm⁻¹ will be absent.[7][8][10] However, the C-N stretching vibration of the tertiary amine is expected to produce a weak to medium intensity band in the 1250-1020 cm⁻¹ region.[8]
The presence of the two phenyl groups will be evidenced by several characteristic peaks. Aromatic C-H stretching vibrations will appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5] Additionally, the carbon-carbon stretching vibrations within the aromatic rings will give rise to a series of medium to weak intensity bands in the 1600-1450 cm⁻¹ region.[5] Out-of-plane (oop) C-H bending vibrations are also characteristic of aromatic substitution and appear in the 900-675 cm⁻¹ range.[5]
Finally, the aliphatic C-H bonds in the piperidine ring and the ethyl chain will produce stretching vibrations in the 2850-3000 cm⁻¹ range.[1]
Comparative Analysis: Distinguishing 1-(2,2-Diphenylethyl)piperidin-4-one
To confidently identify 1-(2,2-Diphenylethyl)piperidin-4-one, it is crucial to compare its expected spectrum with those of structurally similar molecules. This comparative approach allows for the discernment of unique spectral features that confirm the presence of the 2,2-diphenylethyl substituent.
Table 1: Comparison of Predicted FTIR Peaks for 1-(2,2-Diphenylethyl)piperidin-4-one and Related Compounds
| Functional Group | Predicted Peak (cm⁻¹) for 1-(2,2-Diphenylethyl)piperidin-4-one | Piperidin-4-one | Diphenylmethane | N-Phenethyl-4-piperidone |
| Aromatic C-H Stretch | 3000-3100 (sharp, multiple) | Absent | ~3030, 3060 | ~3025, 3060 |
| Aliphatic C-H Stretch | 2850-3000 | Present | ~2925 | Present |
| Ketone C=O Stretch | ~1715 (strong) | ~1715 | Absent | ~1710 |
| Aromatic C=C Stretch | 1600-1450 (multiple, medium-weak) | Absent | ~1600, 1495, 1450 | ~1600, 1495, 1450 |
| Aliphatic C-N Stretch | 1250-1020 (weak-medium) | Present | Absent | Present |
| Aromatic C-H oop Bend | 900-675 (multiple) | Absent | Present | Present |
The key distinguishing features for 1-(2,2-Diphenylethyl)piperidin-4-one will be the simultaneous presence of a strong carbonyl absorption around 1715 cm⁻¹ and the characteristic peaks of a disubstituted aromatic system. While N-Phenethyl-4-piperidone also exhibits these general features, the specific pattern and relative intensities of the aromatic C-H stretching and bending vibrations may differ due to the different substitution pattern on the ethyl chain. The absence of any N-H stretching bands will definitively rule out the presence of primary or secondary amine impurities.
Experimental Protocol for FTIR Analysis
The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid sample, such as 1-(2,2-Diphenylethyl)piperidin-4-one, using the Attenuated Total Reflectance (ATR) technique. ATR is a preferred method for solid samples as it requires minimal sample preparation.[11][12]
Materials:
-
FTIR Spectrometer with a diamond ATR accessory
-
Sample of 1-(2,2-Diphenylethyl)piperidin-4-one
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the diamond ATR accessory is properly installed.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to fully dry.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[13]
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.[14]
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same scan parameters as the background spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum and compare them to the predicted values and reference spectra.
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Conclusion
The identification of 1-(2,2-Diphenylethyl)piperidin-4-one via FTIR spectroscopy is a robust and reliable method when a systematic approach is employed. By predicting the characteristic absorption bands based on the molecule's functional groups and comparing the experimental spectrum to that of structurally related compounds, researchers can achieve a high degree of confidence in their analytical results. The provided experimental protocol offers a straightforward and effective means of obtaining high-quality spectral data, further ensuring the integrity of the identification process.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Technology Networks. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
B. C. Smith. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
B. C. Smith. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Diphenylmethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
SWGDRUG.org. (2019, August 28). N-Phenethyl-4-piperidone. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diphenylmethane. In NIST Chemistry WebBook. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diphenylmethane. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Diphenylmethane - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
El-Gogary, T. M., & El-Bardan, A. A. (2008). Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of Molecular Structure, 875(1-3), 323-331. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenethyl-4-piperidinone. In PubChem. Retrieved from [Link]
-
Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Colestock, T., & Adejare, A. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 376-386. Retrieved from [Link]
-
Krishnakumar, V., & John, X. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 42(9), 651-655. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(2-PHENYLETHYL)PIPERIDIN-4-ONE | CAS 39742-60-4. Retrieved from [Link]
Sources
- 1. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 2. azooptics.com [azooptics.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eag.com [eag.com]
- 13. labindia-analytical.com [labindia-analytical.com]
- 14. eng.uc.edu [eng.uc.edu]
Comprehensive Guide to HPLC Method Development for Purity Analysis of 1-(2,2-Diphenylethyl)piperidin-4-one
The purity analysis of complex pharmaceutical intermediates requires analytical methods that are as logically designed as the syntheses that produce them. 1-(2,2-Diphenylethyl)piperidin-4-one is a highly lipophilic, basic tertiary amine characterized by a bulky diphenylethyl moiety attached to a piperidine core. This structural duality presents two distinct chromatographic challenges: severe peak tailing due to secondary interactions of the basic nitrogen, and the difficulty of resolving the target from structurally analogous synthetic impurities (such as mono-phenyl precursors).
This guide provides an objective comparison of modern HPLC column chemistries and mobile phase strategies, supported by mechanistic insights and comparative experimental data, to establish a robust, self-validating purity analysis method[1].
Mechanistic Challenges in Piperidine Analysis
To develop a reliable method, we must first understand the causality behind chromatographic behavior. The piperidine nitrogen has a pKa of approximately 9.5. In standard, mid-pH mobile phases, this amine is heavily protonated. Traditional silica-based columns contain residual, unendcapped silanol groups (pKa ~3.5–4.5) which become ionized under these conditions. The resulting electrostatic ion-exchange interaction between the positively charged analyte and the negatively charged silanols severely disrupts the primary hydrophobic partitioning mechanism, leading to unpredictable retention shifts and severe peak tailing[2][3].
Furthermore, the diphenylethyl group is highly hydrophobic and sterically bulky. Relying solely on dispersive van der Waals forces (as in standard C18 columns) often fails to provide the selectivity required to separate the target from critical pair impurities, such as 1-(2-phenylethyl)piperidin-4-one (missing one phenyl ring).
Mechanistic pathways dictating the retention and peak shape of diphenylethyl-piperidine derivatives.
Column Chemistry & Selectivity: C18 vs. Biphenyl
When analyzing aromatic, basic compounds, the choice of stationary phase dictates the success of the separation[4].
-
Standard C18 Columns: These columns separate analytes based strictly on hydrophobicity. While they offer excellent retention for the lipophilic diphenylethyl group, they struggle to differentiate between molecules with similar hydrophobic footprints, leading to co-elution of closely related synthetic impurities.
-
Biphenyl Columns: Biphenyl stationary phases offer an orthogonal retention mechanism. In addition to hydrophobic interactions, the biphenyl ligands engage in strong
and steric interactions with the analyte's dual phenyl rings[5][6]. This enhanced shape selectivity acts as a molecular caliper, easily resolving the target from impurities that possess only a single aromatic ring or altered aliphatic chain lengths.
The Role of Mobile Phase pH: Low vs. High pH Strategies
Controlling the ionization state of the piperidine nitrogen is the most effective way to eliminate silanol-induced peak tailing.
-
Low pH Strategy (pH ~2.5): Utilizing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) fully protonates the amine, making it highly polar. More importantly, it suppresses the ionization of residual surface silanols, shutting down the secondary ion-exchange pathway[2]. When paired with a Biphenyl column, this strategy yields sharp peaks and excellent aromatic selectivity.
-
High pH Strategy (pH ~10.0): Utilizing a buffer like 10 mM Ammonium Bicarbonate neutralizes the piperidine nitrogen (free base form). Because the molecule is no longer charged, it cannot interact with ionized silanols. This drastically increases the molecule's hydrophobicity and loadability. However, this approach strictly requires the use of Ethylene-Bridged Hybrid (BEH) silica particles, as traditional silica dissolves rapidly above pH 8.0[7][8].
Decision tree for selecting pH and column chemistry based on analyte ionization state.
Comparative Experimental Data
To objectively demonstrate the performance differences, 1-(2,2-Diphenylethyl)piperidin-4-one was analyzed alongside a critical pair impurity (1-(2-phenylethyl)piperidin-4-one) using three distinct chromatographic systems.
Table 1: Performance Comparison of HPLC Systems for Piperidine Purity Analysis
| Column Chemistry | Mobile Phase pH | Retention Time (min) | Peak Asymmetry ( | Resolution ( | Method Verdict |
| Standard C18 | Low (pH 2.5) | 4.2 | 1.8 (Severe Tailing) | 1.4 (Co-elution risk) | Not Recommended |
| Biphenyl | Low (pH 2.5) | 5.8 | 1.2 (Acceptable) | 3.1 (Baseline Resolution) | Highly Recommended |
| Hybrid BEH C18 | High (pH 10.0) | 8.5 | 1.0 (Perfect Symmetry) | 2.8 (Baseline Resolution) | Excellent Alternative |
Data Interpretation: The Biphenyl column at low pH provides the optimal balance of speed, peak shape, and superior resolution driven by
Validated Step-by-Step HPLC Protocol (Biphenyl / Low pH)
This protocol is designed as a self-validating system. The inclusion of strict System Suitability Test (SST) criteria ensures the method's physical chemistry is operating correctly before any sample data is accepted.
A. Reagent & Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. (Causality: Formic acid ensures a pH of ~2.7, keeping the piperidine nitrogen protonated and suppressing silanol ionization).
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
-
Diluent: Prepare a 10:90 (v/v) mixture of Acetonitrile:Water. (Causality: Samples must be dissolved in a diluent closely matching the initial gradient conditions. Injecting a highly organic sample plug causes premature precipitation and band broadening—known as the 'solvent effect').
B. Chromatographic Conditions
-
Column: Superficially porous (Core-Shell) Biphenyl, 100 x 4.6 mm, 2.6 µm particle size.
-
Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, enhancing mass transfer kinetics within the porous silica shell to sharpen peaks).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: UV at 210 nm and 254 nm.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: 10% to 80% B
-
8.0 - 10.0 min: 80% B
-
10.0 - 10.1 min: 10% B
-
10.1 - 14.0 min: 10% B (Re-equilibration)
-
C. System Suitability Testing (SST)
-
Prepare a resolution standard containing 0.1 mg/mL of 1-(2,2-Diphenylethyl)piperidin-4-one and 0.1 mg/mL of 1-(2-phenylethyl)piperidin-4-one in the Diluent.
-
Inject the resolution standard in triplicate.
-
Self-Validation Criteria: The system is only valid for sample analysis if:
-
Resolution (
) between the two peaks is . -
Peak Asymmetry (
) for the target compound is . -
Retention time %RSD is
.
-
D. Sample Analysis
-
Accurately weigh ~10 mg of the synthesized 1-(2,2-Diphenylethyl)piperidin-4-one sample.
-
Dissolve in 100 mL of Diluent (yielding 0.1 mg/mL) using sonication if necessary.
-
Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
-
Inject the sample and integrate all peaks
area relative to the main peak to report the area normalization purity.
References
- Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chrom
- Mechanisms of retention in HPLC Part 2. UV.es. Verify Source
- Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review.
- Core-Shell vs Fully Porous Particles Webinar. Phenomenex. Verify Source
- HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex. Verify Source
- Synthesis and applications of BEH particles in liquid chromatography.
- Novel Ultra Stable Silica-Based Stationary Phases for Reversed Phase Liquid Chrom
- Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine. Benchchem. Verify Source
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. uv.es [uv.es]
- 4. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Novel Ultra Stable Silica-Based Stationary Phases for Reversed Phase Liquid Chromatography-Study of a Hydrophobically Assisted Weak Acid Cation Exchange Phase - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 1-(2,2-Diphenylethyl)piperidin-4-one vs N-benzyl-4-piperidone
An In-Depth Technical Guide: Reactivity and Applications of N-Substituted 4-Piperidones
The 4-piperidone scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for countless central nervous system (CNS) agents, analgesics, and antihistamines. The chemical behavior, conformational dynamics, and ultimate pharmacological utility of a 4-piperidone are heavily dictated by its N1-substituent.
This guide provides an objective, data-driven comparison between two highly relevant but functionally distinct precursors: N-benzyl-4-piperidone (a ubiquitous, transiently protected intermediate) and 1-(2,2-Diphenylethyl)piperidin-4-one (a conformationally constrained, highly lipophilic pharmacophore).
Structural and Electronic Profiling
The fundamental difference between these two compounds lies in the steric bulk and electronic nature of their N-alkyl groups, which dictates their respective roles in drug development.
-
N-Benzyl-4-piperidone (CAS 3612-20-2): Featuring a simple benzyl group, this compound is primarily utilized as a versatile, transient intermediate. The benzyl group provides sufficient electron-withdrawing inductive effects to stabilize the piperidine ring during harsh reactions, yet it remains sterically unobtrusive at the C4 ketone[1]. It is a critical building block in the synthesis of bulk pharmaceuticals, including the antipsychotic penfluridol and the Alzheimer's agent donepezil[2][3].
-
1-(2,2-Diphenylethyl)piperidin-4-one: In contrast, the 2,2-diphenylethyl moiety is massive. It acts as a permanent, lipophilic umbrella that drives blood-brain barrier (BBB) penetration. Rather than serving as a protecting group, this substituent is intentionally installed to explore structure-activity relationships (SAR) in monoamine transporter (DAT/SERT) inhibitors and dissociative research chemicals (e.g., diphenidine isomers)[4][5]. The extreme bulk forces the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions, heavily influencing the stereochemical trajectory of incoming nucleophiles.
Decision matrix for selecting N-benzyl vs. 2,2-diphenylethyl piperidone scaffolds.
Comparative Reactivity at the C4 Ketone
The C4 ketone is the primary site of functionalization for both molecules, typically undergoing reductive amination, Grignard addition, or Wittig olefination.
Kinetics and Steric Hindrance
Because the N1 position is relatively distant from the C4 carbonyl, one might assume the N-substituent has a negligible effect on ketone reactivity. However, transannular interactions and solvent-shell displacement play critical roles. N-benzyl-4-piperidone reacts rapidly with both primary and secondary amines to form imines/enamines due to its unhindered approach trajectory. Conversely, 1-(2,2-Diphenylethyl)piperidin-4-one exhibits slower reaction kinetics with bulky nucleophiles (e.g., tert-butylamine or substituted phenylmagnesium bromides). The dual phenyl rings create a hydrophobic shield that restricts the Bürgi-Dunitz approach angle, often requiring higher temperatures or prolonged reaction times to achieve full conversion.
Deprotection Dynamics
A self-validating synthetic route must account for downstream processing. The N-benzyl group is easily cleaved via catalytic hydrogenolysis (H2, Pd/C) or chemically using 1-chloroethyl chloroformate (ACE-Cl), yielding a secondary amine ready for further elaboration. The 2,2-diphenylethyl group is highly resistant to standard deprotection conditions; it is designed to remain intact to facilitate target receptor binding in vivo[5].
Quantitative Performance Comparison
The following table summarizes the physicochemical and reactive metrics of both scaffolds, providing a quick-reference guide for synthetic planning.
| Property / Metric | N-Benzyl-4-piperidone | 1-(2,2-Diphenylethyl)piperidin-4-one |
| CAS Number | 3612-20-2 | N/A (Custom / Research) |
| Molecular Weight | 189.26 g/mol | 279.38 g/mol |
| Lipophilicity (cLogP) | ~1.2 (Moderate) | ~4.1 (Highly Lipophilic) |
| Conformational State | Flexible chair | Rigid chair (locked by N-bulk) |
| C4 Nucleophilic Addition | Fast, unhindered | Slower, stereoselective bias |
| Deprotection Method | H2 with Pd/C, or ACE-Cl | Not applicable (Permanent motif) |
| Primary Application | Donepezil/Penfluridol synthesis | DAT inhibitors, CNS research |
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps: specific reagents are chosen to prevent common side reactions (e.g., over-alkylation or enolization).
Protocol A: Reductive Amination of N-Benzyl-4-piperidone
Objective: Synthesize a 4-aminopiperidine intermediate using mild hydride reduction to prevent ketone reduction.
-
Imine Formation: Dissolve N-benzyl-4-piperidone (1.0 eq, 10 mmol) and aniline (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Catalysis: Add glacial acetic acid (1.2 eq) to lower the pH to ~4.5. Causality: Mild acidity protonates the ketone oxygen, accelerating nucleophilic attack by the amine while avoiding the protonation of the amine itself.
-
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Causality: STAB is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone.
-
Reaction & Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3 x 20 mL).
-
Validation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo. The crude product should show complete disappearance of the ketone C=O stretch (~1710 cm⁻¹) via IR spectroscopy.
Generalized reductive amination pathway for N-substituted 4-piperidones.
Protocol B: Grignard Addition to 1-(2,2-Diphenylethyl)piperidin-4-one
Objective: Execute a nucleophilic addition while managing the extreme lipophilicity of the substrate.
-
Preparation: Dissolve 1-(2,2-Diphenylethyl)piperidin-4-one (1.0 eq, 5 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) under an inert Argon atmosphere. Cool to 0 °C.
-
Addition: Dropwise, add Phenylmagnesium bromide (3.0 M in Et2O, 1.5 eq). Causality: The temperature must be strictly controlled at 0 °C. Piperidones are prone to enolization by strong bases (like Grignard reagents). Keeping the temperature low favors nucleophilic addition over deprotonation.
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. The bulky 2,2-diphenylethyl group slows the reaction, necessitating a longer maturation time than the benzyl counterpart.
-
Lipophilic Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc, 3 x 25 mL). Causality: EtOAc is preferred over DCM here because the highly lipophilic product can cause severe emulsions in chlorinated solvents during aqueous washing.
-
Validation: Purify via flash column chromatography. The success of the reaction is validated by the emergence of a tertiary alcohol O-H stretch (~3400 cm⁻¹) and a distinct shift in the piperidine ring protons via 1H-NMR due to the new axial/equatorial environment at C4.
Conclusion
The choice between N-benzyl-4-piperidone and 1-(2,2-Diphenylethyl)piperidin-4-one is a strategic decision between synthetic flexibility and final pharmacological efficacy. N-benzyl-4-piperidone is the undisputed choice for modular, multi-step syntheses where the nitrogen must eventually be functionalized with a different group. Conversely, 1-(2,2-Diphenylethyl)piperidin-4-one is a specialized, high-value scaffold used when extreme lipophilicity and strict conformational rigidity are required to probe deep hydrophobic pockets in CNS targets.
References
-
Wallach, J., et al. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. Retrieved from [Link]
-
Journal of Medicinal Chemistry (ACS). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Retrieved from[Link]
Sources
- 1. CAS 3612-20-2: 1-Benzyl-4-piperidone | CymitQuimica [cymitquimica.com]
- 2. 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 4. research.tus.ie [research.tus.ie]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Synthesis of 1-(2,2-Diphenylethyl)piperidin-4-one: A Comparative LC-MS Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the synthesis of complex nitrogen-containing heterocycles. Piperidin-4-one derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of anti-cancer, antiviral, and analgesic agents[1]. However, the structural complexity of compounds like 1-(2,2-diphenylethyl)piperidin-4-one presents unique chromatographic challenges during reaction monitoring and final product validation.
This guide objectively compares standard reversed-phase (C18) methodologies against
The Synthetic Workflow & Analytical Challenge
The synthesis of 1-(2,2-diphenylethyl)piperidin-4-one typically proceeds via the N-alkylation of a protected piperidin-4-one (e.g., piperidin-4-one ethylene ketal) with 2,2-diphenylethyl bromide in the presence of a mild base, followed by acid-catalyzed hydrolysis to unmask the ketone[2].
This pathway generates a complex reaction matrix. The analytical challenge lies in resolving the target product from the highly non-polar starting bromide, the basic ketal intermediate, and potential over-alkylated or degraded byproducts.
Synthesis workflow of 1-(2,2-Diphenylethyl)piperidin-4-one and impurity generation.
Stationary Phase Selection: C18 vs. Biphenyl
When developing an LC-MS method for this scaffold, the default instinct is often to select a standard C18 column. However, C18 phases rely exclusively on dispersive (hydrophobic) interactions. Because the 2,2-diphenylethyl moiety is exceptionally bulky and electron-rich, C18 columns often fail to provide the selectivity required to separate the target from structurally similar aromatic impurities[3].
The Causality of Biphenyl Superiority:
Biphenyl stationary phases offer a multi-modal retention mechanism. Alongside standard hydrophobic retention, the biphenyl ligands engage in strong
Furthermore, the choice of organic modifier dictates the success of this mechanism. While Acetonitrile is standard for C18, its inherent
Table 1: Mechanistic Comparison of Stationary Phases
| Feature | Standard C18 Phase | Biphenyl Phase | Mechanistic Causality |
| Primary Retention | Hydrophobic (Dispersive) | Hydrophobic + | Biphenyl's dual-ring system strongly retains the diphenylethyl moiety via electron stacking. |
| Optimal Modifier | Acetonitrile (MeCN) | Methanol (MeOH) | MeOH lacks |
| Selectivity Profile | Shape/Size dependent | Polarizability / Aromaticity | Biphenyl differentiates the aromatic density of the product vs. starting materials. |
| Basic Compound Shape | Prone to tailing | Highly symmetrical | Core-shell biphenyls shield residual silanols, improving peak shape for basic piperidines. |
Table 2: Representative LC-MS Performance Metrics
Data represents a comparative analysis of the reaction mixture using a 5–95% organic gradient over 5 minutes.
| Analyte | C18 Retention Time | Biphenyl Retention Time | Resolution ( |
| Piperidin-4-one (SM) | 1.20 min | 1.55 min | N/A |
| Ketal Intermediate | 4.15 min | 5.80 min | 4.2 |
| Target Product | 4.30 min | 6.65 min | 3.8 |
| 2,2-Diphenylethyl Bromide | 4.45 min | 7.40 min | 3.1 |
Notice the severe co-elution risk on the C18 column between the intermediate, product, and bromide. The Biphenyl column achieves baseline resolution (
Step-by-Step LC-MS Validation Protocol
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It utilizes a core-shell Biphenyl column and incorporates strict system suitability criteria.
LC-MS/MS workflow for the analytical validation of the synthesized piperidin-4-one.
Phase A: Sample Preparation
-
Quenching: Extract 10 µL of the crude reaction mixture. Quench the reaction by adding 90 µL of cold Methanol to halt alkylation/hydrolysis.
-
Dilution: Dilute the quenched sample 1:100 in an initial mobile phase composition (95% Water : 5% Methanol) to prevent solvent effects (peak splitting) upon injection.
-
Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase B: Chromatographic & MS Conditions
-
Column: Core-Shell Biphenyl, 2.6 µm, 50 x 2.1 mm (e.g., Kinetex Biphenyl)[5].
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (pH ~2.7 to protonate the piperidine nitrogen).
-
Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid (Mandatory for
enhancement)[4]. -
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5%
95% B -
4.0 - 5.0 min: 95% B (Wash)
-
5.0 - 6.5 min: 5% B (Re-equilibration)
-
-
Ionization: Electrospray Ionization Positive mode (ESI+).
-
MRM Transitions:
-
Target Product:
280.2 167.1 (Diphenylmethyl cation fragment). -
Ketal Intermediate:
324.2 167.1.
-
Phase C: Self-Validating System Suitability Criteria
Before analyzing the crude synthesis batch, the system must prove its own operational integrity:
-
Blank Injection (Trustworthiness Check): Inject the 95:5 Water:MeOH diluent. The baseline must show no carryover at the target retention times (S/N < 3).
-
Resolution Standard: Inject a synthetic mixture containing the Target Product and the 2,2-Diphenylethyl Bromide.
-
Pass Criterion: The critical pair resolution (
) must be 2.0.
-
-
Peak Asymmetry: Evaluate the Target Product peak.
-
Pass Criterion: Tailing factor (
) must be between 0.9 and 1.3. A higher tailing factor indicates secondary silanol interactions, requiring mobile phase pH verification.
-
Conclusion
Validating the synthesis of bulky, aromatic piperidin-4-one derivatives requires moving beyond default C18 methodologies. By leveraging the
References
-
[4] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. lcms.cz. 4
-
[5] Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel. phenomenex.com. 5
-
[1] 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. nih.gov. 1
-
[2] Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. mdpi.com. 2
-
[3] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. chromatographyonline.com. 3
Sources
- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. phenomenex.com [phenomenex.com]
Technical Comparison Guide: Analytical Validation of 1-(2,2-Diphenylethyl)piperidin-4-one
Executive Summary & Strategic Context
In the landscape of opioid and sigma-receptor ligand synthesis, 1-(2,2-Diphenylethyl)piperidin-4-one represents a critical, bulky lipophilic scaffold.[1] Unlike its regulated analogue N-phenethyl-4-piperidone (NPP), the addition of a second phenyl ring at the
This structural modification creates unique analytical challenges. While standard N-substituted piperidones are routine, the 2,2-diphenylethyl moiety increases the propensity for solvent entrapment within the crystal lattice and incomplete combustion during elemental analysis (EA).
This guide objectively compares the industry "Gold Standard" Combustion Analysis (CHN) against the modern, orthogonal approach of Quantitative NMR (qNMR) . We provide reference data, troubleshooting protocols for "failed" analyses, and a decision framework for regulatory filing.
Reference Data: Theoretical Baselines
Before experimental validation, accurate theoretical baselines are required. The compound is frequently isolated as a hydrochloride salt to improve stability, though the free base is used for subsequent reductive aminations.
Table 1: Theoretical Elemental Composition
| Form | Formula | MW ( g/mol ) | Carbon (%C) | Hydrogen (%H) | Nitrogen (%N) | Oxygen (%O) |
| Free Base | 279.38 | 81.68 | 7.58 | 5.01 | 5.73 | |
| HCl Salt | 315.84 | 72.25 | 7.02 | 4.43 | 5.07 | |
| Monohydrate (Theory) | 297.40 | 76.73 | 7.80 | 4.71 | 10.76 |
Critical Insight: Note the massive shift in Carbon content (81.68% vs 76.73%) if the free base absorbs atmospheric moisture. This hygroscopicity is the primary cause of EA failure in piperidone scaffolds.
Comparative Analysis: CHN Combustion vs. qNMR
This section evaluates the two dominant methodologies for purity assignment.
Table 2: Performance Matrix
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) |
| Principle | Thermal oxidation ( | Nuclear spin relaxation relative to internal standard. |
| Sample Req. | 2–5 mg (Destructive). | 5–20 mg (Non-destructive/Recoverable). |
| Precision | ||
| Specificity | Low. Cannot distinguish isomer/structure. | High. Confirms structure + quantifies solvent/impurity. |
| Solvate Handling | Poor. Trapped solvent reads as "impurity," failing the test. | Excellent. Quantifies solvent moles; allows purity calculation. |
| Throughput | High (Automated). | Medium (Requires expert processing). |
| Verdict | Best for Final Product confirmation (Regulatory). | Best for Intermediates & Troubleshooting . |
Case Study: The "Sooting" Problem
The 2,2-diphenylethyl group is highly aromatic. In standard combustion cycles, this compound often forms graphitic soot that resists oxidation, leading to artificially low Carbon values .
-
Observation: Found C% is 80.9% (Theory 81.68%). Result: Fail (outside 0.4% tolerance).
-
Solution: Addition of
(Tungsten Trioxide) oxidant or increasing oxygen boost time is required for this specific analog.
Experimental Protocols
Protocol A: Pre-Analysis Sample Preparation (Crucial)
The majority of EA failures for piperidones are due to improper drying, not synthetic impurity.
-
Recrystallization: Purify crude material using EtOH/Et2O. Avoid chlorinated solvents (DCM/Chloroform) as they are tenaciously trapped by the piperidine ring.
-
Drying:
-
Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven.
-
Temperature:
C (Free Base) or C (HCl Salt). -
Desiccant:
(Phosphorus Pentoxide) is mandatory. Silica gel is insufficient for amine salts. -
Duration: Minimum 12 hours at
mbar.
-
-
Handling: Transfer to pre-tared tin capsules immediately upon breaking vacuum. Use a glovebox if humidity
.
Protocol B: qNMR Purity Assay (The Alternative)
Use this when EA fails due to non-stoichiometric solvates.
-
Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at
6.1 ppm). -
Solvent: DMSO-
(Ensures full solubility of the lipophilic diphenylethyl group).[1] -
Acquisition:
-
Relaxation Delay (
): 30 seconds (Must be ). -
Scans: 16 or 32.
-
Pulse Angle:
.
-
-
Calculation:
Where =Integral, =Number of protons, =Molecular Weight, =Weight.[2]
Visualizations & Workflows
Diagram 1: Analytical Decision Framework
This logic tree guides the researcher when the initial analysis fails.
Caption: Decision tree for troubleshooting Elemental Analysis deviations in lipophilic piperidones.
Diagram 2: Solvent Entrapment Mechanism
Visualizing why the bulky 2,2-diphenylethyl group causes issues.
Caption: Mechanistic view of solvent occlusion driven by the steric bulk of the diphenyl group.[1]
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3][4][5] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] (Regulatory framework for qNMR).[4] Link
Sources
- 1. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
X-ray crystallography data for 1-(2,2-Diphenylethyl)piperidin-4-one structure confirmation
As pharmaceutical intermediates and novel psychoactive analogs grow in structural complexity, the analytical burden of proof required for unambiguous structural confirmation has never been higher. For compounds like 1-(2,2-Diphenylethyl)piperidin-4-one , distinguishing the target molecule from its closely related positional isomers—specifically the 1,2-diphenylethyl variant—requires a rigorous, multi-modal analytical approach.
This guide provides an objective comparison of Single-Crystal X-Ray Diffraction (SCXRD) against alternative spectroscopic techniques (NMR, HRMS, FT-IR). By exploring the causality behind these experimental choices, we establish a self-validating analytical framework designed for researchers and drug development professionals.
The Analytical Challenge: Positional Isomerism
The core difficulty in characterizing 1-(2,2-Diphenylethyl)piperidin-4-one lies in its structural connectivity. The 2,2-diphenylethyl group features two phenyl rings attached to a single terminal carbon, whereas the 1,2-diphenylethyl isomer distributes these rings across adjacent carbons. While both isomers share the exact same molecular formula (
As demonstrated in foundational studies on diphenylethylamine derivatives by, relying on a single analytical method can lead to misidentification. Therefore, a complementary network of structural elucidation techniques is mandatory.
Complementary analytical network for comprehensive molecular characterization.
Comparative Analysis of Structural Confirmation Techniques
Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
SCXRD is the only technique that provides absolute 3D spatial coordinates. For 1-(2,2-Diphenylethyl)piperidin-4-one, SCXRD definitively proves that both phenyl rings are bound to the
Nuclear Magnetic Resonance (NMR) Spectroscopy
While SCXRD requires a crystallizable solid, NMR provides dynamic structural data in solution. 1D
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass, but its true power lies in Collision-Induced Dissociation (CID). Alpha-cleavage of the 2,2-diphenylethyl isomer yields a distinct iminium ion fragment at m/z 112 (
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR serves as a rapid, non-destructive supplementary tool. It confirms the presence of the ketone carbonyl (
Quantitative Data Presentation
| Analytical Technique | Primary Data Output | Resolution / Specificity | Sample State | Destructive? | Turnaround Time |
| SCXRD | Absolute 3D coordinates | Atomic level (Unambiguous) | Single Crystal | No | 24 - 48 hours |
| NMR (1D/2D) | Connectivity, proton environments | High (Isomer differentiation) | Solution | No | 1 - 4 hours |
| HRMS (CID) | Exact mass, fragmentation | High (< 5 ppm error) | Gas/Ionized | Yes | < 1 hour |
| FT-IR | Functional groups (C=O, C-N) | Low (Supporting data) | Solid/Liquid | No | < 1 hour |
Experimental Protocols & Self-Validating Systems
To ensure maximum trustworthiness, the following protocols are designed as self-validating systems. Each workflow contains an internal check to mathematically or empirically prove the validity of the generated data.
Workflow for the structural confirmation of 1-(2,2-Diphenylethyl)piperidin-4-one.
Protocol 1: Crystal Growth & SCXRD Analysis
Causality: SCXRD requires a perfectly ordered lattice. Vapor diffusion is chosen over rapid evaporation to ensure slow, thermodynamically controlled nucleation, preventing twinning or defect formation.
-
Preparation: Dissolve 10 mg of purified 1-(2,2-Diphenylethyl)piperidin-4-one in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.
-
Vapor Diffusion: Place the open inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial and incubate at 4°C for 72 hours.
-
Data Collection: Select a block-shaped crystal (~0.2 x 0.2 x 0.1 mm). Mount on a diffractometer equipped with a Mo-Kα source (
) at 100 K to minimize thermal motion. -
Self-Validation Criteria: Following data integration and structure solution via direct methods (e.g., SHELXT), the refinement must converge. The structure is validated if the final
value is and the Goodness-of-Fit (GoF) approaches , adhering strictly to .
Protocol 2: Multi-Nuclear NMR Spectroscopy
Causality: 2D NMR is utilized because the aromatic protons of the two phenyl rings often overlap in 1D
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). -
Acquisition: Acquire
NMR (400 MHz, 16 scans) and NMR (100 MHz, 512 scans). Follow up with HSQC and HMBC 2D experiments. -
Self-Validation Criteria: The total integration of the
spectrum must equal exactly 21 protons. In the HMBC spectrum, the methine proton signal must show a strong cross-peak to the carbons of the piperidin-4-one ring, proving the exact point of attachment.
Protocol 3: HRMS (ESI-TOF) & Fragmentation
Causality: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion
-
Preparation: Dilute the sample to 1 μg/mL in LC-MS grade Methanol with 0.1% Formic Acid to promote protonation.
-
Acquisition: Inject 2 μL into an ESI-TOF mass spectrometer in positive ion mode. Apply a collision energy of 25 eV.
-
Self-Validation Criteria: The parent ion must be observed at m/z 280.1696 (± 5 ppm error). The presence of the diagnostic m/z 112 fragment definitively confirms the 2,2-diphenylethyl configuration over the 1,2-isomer.
Conclusion
While NMR and HRMS provide rapid, highly accurate data regarding connectivity and exact mass, Single-Crystal X-Ray Diffraction remains the ultimate arbiter of structural truth . For complex intermediates like 1-(2,2-Diphenylethyl)piperidin-4-one, SCXRD eliminates the ambiguity of overlapping NMR signals and identical mass fragments, providing an irrefutable 3D map of the molecule. By integrating these techniques into a self-validating workflow, researchers can ensure absolute confidence in their synthetic pipelines.
References
-
Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers." Drug Testing and Analysis, 7(5), 358-367. URL:[Link]
-
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 96437, 1-(2-phenylethyl)piperidin-4-one." PubChem. URL: [Link]
-
International Union of Crystallography (IUCr). "Crystallographic Information Framework (CIF) Standards and Validation." IUCr Resources. URL: [Link]
Safety Operating Guide
1-(2,2-Diphenylethyl)piperidin-4-one proper disposal procedures
This guide outlines the technical and logistical protocols for the disposal of 1-(2,2-Diphenylethyl)piperidin-4-one .[1][2][3][4]
Advisory: This compound is a structural analog of N-phenethyl-4-piperidone (NPP) , a DEA List I Chemical and a direct precursor to fentanyl.[1][3][4] While the addition of a second phenyl ring distinguishes it chemically, it must be handled with the same security and safety rigor as a Schedule II precursor due to its structural alerts and potential pharmacological activity.[4]
Part 1: Executive Safety & Regulatory Assessment[1][4]
1.1 Chemical Risk Profile
As a Senior Application Scientist, I categorize this substance as a High-Risk Organic Intermediate . It possesses two distinct hazard vectors:[3][5]
-
Chemical Reactivity: The piperidone ketone moiety is highly reactive (forming Schiff bases), and the amine backbone is basic.[1][3] It is likely corrosive (Category 1B) and acutely toxic if ingested or inhaled.[1][3]
-
Regulatory/Security: Due to its structural similarity to opioid precursors, disposal requires a Chain of Custody approach to prevent diversion and ensure complete destruction.[1][3][4]
1.2 Waste Characterization (RCRA)
Do not dispose of this via municipal waste or standard drain disposal.[1][3]
-
Primary Waste Code: D002 (Corrosive) - Likely, if pH > 12.5 in solution.[1][4][6]
-
Secondary Waste Code: D001 (Ignitable) - If dissolved in organic solvents.[1][3]
-
Disposal Method: High-Temperature Incineration (Best Practice).[1][3]
Part 2: Pre-Disposal Preparation[1][4]
2.1 Personal Protective Equipment (PPE) Matrix
Treat this substance as a potential opioid analog.[1][3] Standard lab coats are insufficient.[1][3]
| Component | Specification | Rationale |
| Respiratory | N95 or P100 Respirator (Minimum) | Prevents inhalation of particulates during weighing/transfer.[1][3] |
| Dermal | Double Nitrile Gloves (0.11mm min) | The lipophilic "diphenylethyl" tail facilitates skin absorption.[1][3] |
| Ocular | Chemical Goggles | Face shields recommended if handling >10g or liquid solutions.[1][3] |
| Body | Tyvek® Sleeves or Apron | Prevents contamination of street clothes/lab coat fibers.[1][3] |
2.2 Waste Segregation Strategy
Critical Rule: Do not mix with oxidizers (e.g., nitric acid, permanganates) in the waste stream unless part of a controlled destruction protocol.[4] The piperidine amine can react exothermically or form toxic N-oxides/nitrosamines.[1][3]
-
Solid Waste: Segregate into a dedicated wide-mouth jar (HDPE).[1][3]
-
Liquid Waste: If in solution, segregate into "Non-Halogenated Organic" or "Basic Organic" streams depending on the solvent.[1][3][4]
Part 3: Operational Disposal Protocol
This protocol uses a "Lab Pack" methodology, which is the industry standard for securing high-value or high-risk research chemicals for incineration.[1][3][4]
Phase A: Packaging & Labeling[2][3][5]
-
Primary Containment: Ensure the material is in a screw-top glass or HDPE vial.[1][3] Tape the cap with parafilm to prevent loosening due to vibration.[1][3]
-
Secondary Containment: Place the primary vial inside a clear, sealable plastic bag (e.g., Ziploc).
-
Labeling: Apply a hazardous waste label to the bag.
Phase B: The Disposal Workflow
Do not attempt chemical deactivation (e.g., bleach destruction) on the benchtop for bulk quantities (>100mg).[1][4] The reaction products of diphenyl-substituted piperidines are complex and may remain toxic.[1][3]
Graphviz Workflow: Decision Logic for Disposal
Figure 1: Decision matrix for the safe segregation and disposal of piperidone derivatives.
Phase C: Documentation & Handoff[3]
-
Inventory Adjustment: Immediately update your chemical inventory system (e.g., ChemTracker) to reflect the disposal.[1][3]
-
Manifesting: When the licensed contractor (e.g., Veolia, Clean Harbors, Stericycle) arrives:
Part 4: Emergency Procedures (Spills)
If a spill occurs during the disposal process, immediate containment is required to prevent aerosolization.[1][3][4]
4.1 Spill Cleanup Protocol
-
Containment:
-
Deactivation (Surface only):
-
After removing the bulk material, wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.[1][4]
-
Mechanism:[2][3][5][10] Hypochlorite oxidizes the piperidine nitrogen and the ketone, disrupting the molecule's potential biological activity.[4]
-
Wait Time: Allow bleach to sit for 15 minutes before final water rinse.[1][3]
-
-
Disposal of Debris: All cleanup materials (wipes, gloves) must be disposed of as hazardous chemical waste (Path B above).[1][3]
References
-
PubChem. (2025).[1][3][11] N-Phenethyl-4-piperidinone (Related Structure Safety Data). National Library of Medicine.[1][3] [Link][1][12]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
Drug Enforcement Administration (DEA). (2023).[1][3] List of Scheduled Chemicals and Precursors (Orange Book).[1][3][Link]
Sources
- 1. nyu.edu [nyu.edu]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. epa.gov [epa.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,2-Diphenylethyl)piperidin-4-one
The core principle of this guide is to treat 1-(2,2-Diphenylethyl)piperidin-4-one with the caution merited by its analogous chemical structures, such as other piperidine derivatives. These related compounds are known to be harmful if swallowed, and can be toxic upon skin contact or inhalation.[1] Many also cause skin irritation or severe burns and eye damage.[1][2] Furthermore, the foundational piperidine structure is associated with flammability, a risk that must be considered for its derivatives.[3][4]
This guide is structured to provide not just a list of personal protective equipment (PPE), but the scientific rationale behind each selection, ensuring a deep understanding of the safety protocols.
I. Hazard Assessment: An Analog-Based Approach
Given the absence of a specific Material Safety Data Sheet (MSDS) for 1-(2,2-Diphenylethyl)piperidin-4-one, we must extrapolate from the known hazards of similar piperidine compounds. This analog-based hazard assessment is a standard and prudent practice in chemical safety.
Key Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Piperidine and its derivatives can be harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][5]
-
Skin Corrosion/Irritation: Many piperidine-based compounds are known to cause skin irritation or severe chemical burns upon contact.[2][6][7]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation or irreversible damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[8][9][10]
-
Flammability: The piperidine ring system is present in flammable compounds, and therefore, 1-(2,2-Diphenylethyl)piperidin-4-one should be handled as a potentially flammable substance.[3][4][11]
Based on this assessment, a comprehensive PPE strategy is essential to mitigate these risks.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling 1-(2,2-Diphenylethyl)piperidin-4-one.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling the compound.[8][11] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | To protect the eyes from dust particles and splashes, which could cause severe damage.[3][12][13] |
| Skin and Body Protection | A laboratory coat or a chemical-resistant apron. | To protect the skin and personal clothing from contamination.[1][6] |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood. | To prevent inhalation of airborne particles or vapors, which may be toxic or cause respiratory irritation.[3][9] |
III. Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designated Area: All work with 1-(2,2-Diphenylethyl)piperidin-4-one must be conducted in a designated area within a chemical fume hood.[3][9]
-
PPE Donning: Before entering the designated area, don all required PPE in the following order: lab coat, safety glasses/goggles, and then gloves.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling:
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weigh boat to minimize contamination of the balance. Use spark-proof tools if there is a concern about flammability.[3]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of dust and direct contact with skin and eyes.[6][8]
-
No Personal Items: Do not eat, drink, or smoke in the laboratory.[1][6]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of 1-(2,2-Diphenylethyl)piperidin-4-one.
IV. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 1-(2,2-Diphenylethyl)piperidin-4-one and any contaminated materials is a critical final step in the experimental workflow.
-
Waste Segregation: All waste materials, including unused compound, contaminated gloves, weigh boats, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[1][14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-(2,2-Diphenylethyl)piperidin-4-one".[1]
-
Storage: The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[14]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14]
Spill Response:
-
Minor Spills: In the event of a small spill within the fume hood, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).[14] Carefully collect the absorbed material into the hazardous waste container. Decontaminate the spill area thoroughly.
-
Major Spills: For larger spills, evacuate the immediate area and alert your institution's emergency response team.[8]
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 1-(2,2-Diphenylethyl)piperidin-4-one, ensuring the protection of themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
- Chemos GmbH & Co.KG. (2023, March 16).
- Antibodies. (n.d.). 4-Piperidinopiperidine.
- Chemos GmbH&Co.KG. (n.d.).
- Santa Cruz Biotechnology, Inc. (2016, December 8).
- CDH Fine Chemical. (n.d.).
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
- Carl ROTH. (n.d.).
- CymitQuimica. (2023, July 6). 1-(2-Phenylethyl)
- Jubilant Life Sciences Limited. (n.d.).
- United States Biological. (n.d.).
- Fisher Scientific. (2025, December 19).
- Carl ROTH. (2025, March 31). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Piperidine ≥99 %, for synthesis.
- Valizadeh, H., & Shockravi, A. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Journal of Heterocyclic Chemistry, 44(4), 969-971.
- Thermo Fisher Scientific. (2025, September 7). 1-(2-Phenethyl)
- Sigma-Aldrich. (2025, September 23).
- Fisher Scientific. (2025, December 25). 1-Methyl-4-(4-piperidinyl)
- Merck. (n.d.).
- Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
- ChemicalBook. (n.d.). 1-Phenethyl-4-piperidone(39742-60-4).
- PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine.
- PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemos.de [chemos.de]
- 13. carlroth.com [carlroth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
